Acat-IN-9
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C33H51N3O5S |
|---|---|
Poids moléculaire |
601.8 g/mol |
Nom IUPAC |
[4-[(2-amino-2-methylpropanoyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C33H51N3O5S/c1-18(2)23-13-25(19(3)4)29(26(14-23)20(5)6)17-30(37)36-42(39,40)41-31-27(21(7)8)15-24(16-28(31)22(9)10)35-32(38)33(11,12)34/h13-16,18-22H,17,34H2,1-12H3,(H,35,38)(H,36,37) |
Clé InChI |
QEUSGTLPGVCJRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)(C)N)C(C)C)C(C)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors
Disclaimer: No specific pharmacological agent designated "Acat-IN-9" was identified in a comprehensive review of scientific literature. This guide will focus on the mechanism of action of well-characterized inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). The inhibitors Avasimibe and K-604 will be used as representative examples to provide a detailed understanding of the core mechanisms, signaling pathways, quantitative data, and experimental protocols associated with this class of molecules.
Core Mechanism of Action of ACAT Inhibitors
Acyl-CoA:Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is vital for the storage of excess cholesterol in lipid droplets, thereby preventing the cytotoxic effects of free cholesterol accumulation. In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.
-
ACAT1 (SOAT1): Ubiquitously expressed, it is the primary isoform in macrophages, steroidogenic tissues, and the brain. Its inhibition is explored for therapeutic potential in atherosclerosis and neurodegenerative diseases.
-
ACAT2 (SOAT2): Primarily found in the intestines and liver, it plays a significant role in the absorption of dietary cholesterol and the assembly of lipoproteins.
ACAT inhibitors function by binding to these enzymes and preventing the esterification of cholesterol. This leads to an increase in the intracellular pool of free cholesterol, which in turn triggers a cascade of cellular responses aimed at restoring cholesterol homeostasis. The specific downstream effects can vary depending on the inhibitor's selectivity for ACAT1 versus ACAT2 and the cellular context.
Avasimibe (CI-1011) is an orally active inhibitor that targets both ACAT1 and ACAT2.[1] Its mechanism involves reducing the formation of cholesteryl esters, which has been shown to decrease the secretion of apolipoprotein B-containing lipoproteins from the liver and reduce foam cell formation in macrophages.[2]
K-604 is a potent and highly selective inhibitor of ACAT1.[3] Its selectivity allows for the targeted inhibition of cholesterol esterification in macrophages and other ACAT1-expressing cells without significantly affecting cholesterol absorption in the intestine, which is primarily mediated by ACAT2.
Quantitative Data for Representative ACAT Inhibitors
The potency and selectivity of ACAT inhibitors are quantified through various in vitro assays, with IC50 and Ki values being the most common metrics.
| Inhibitor | Target | IC50 | Ki | Species | Reference |
| Avasimibe | ACAT1 | 24 µM | - | Human | [1] |
| ACAT2 | 9.2 µM | - | Human | [1] | |
| K-604 | ACAT1 | 0.45 µM | 0.378 µM | Human | |
| ACAT2 | 102.85 µM | - | Human |
Signaling Pathways Modulated by ACAT Inhibitors
The inhibition of ACAT and the subsequent alteration of cellular cholesterol distribution can have profound effects on various signaling pathways.
Recent studies have demonstrated that Avasimibe can suppress the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and migration. By inhibiting ACAT, Avasimibe may alter the lipid composition of cellular membranes, which can impact the localization and activity of proteins involved in Wnt signaling. It has been observed that Avasimibe treatment leads to the localization of β-catenin to the cell membrane and its dephosphorylation, thereby inactivating the pathway.
The selective ACAT1 inhibitor K-604 has been shown to suppress the proliferation of glioblastoma cells by downregulating the activation of Akt and extracellular signal-regulated kinase (ERK). These are key pro-survival and pro-proliferative signaling pathways. The precise mechanism linking ACAT1 inhibition to Akt and ERK dephosphorylation is still under investigation but may involve changes in the composition and function of lipid rafts, which are membrane microdomains that serve as signaling platforms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ACAT inhibitors.
This assay measures the enzymatic activity of ACAT by quantifying the incorporation of a radiolabeled fatty acid into cholesteryl esters.
Principle: Cells are incubated with a radiolabeled fatty acid precursor, such as [14C]oleic acid. The lipids are then extracted, and the cholesteryl esters are separated from other lipid species by thin-layer chromatography (TLC). The radioactivity of the cholesteryl ester band is then measured to determine the rate of cholesterol esterification.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., J774 macrophages) in 12-well plates and culture until they reach the desired confluency. Pre-incubate the cells with the ACAT inhibitor (e.g., Avasimibe) for 1 hour.
-
Radiolabeling: Add [14C]oleic acid to the culture medium and incubate for 2-4 hours.
-
Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and then lyse them. Extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).
-
Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the chromatogram using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor) and scrape the band corresponding to cholesteryl esters into a scintillation vial. Measure the radioactivity using a scintillation counter.
This technique is used to detect and quantify the levels of specific phosphorylated proteins, which are often indicative of the activation state of a signaling pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme or fluorophore for detection.
Protocol:
-
Cell Lysis: Treat cells with the ACAT inhibitor for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt or anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Total Protein Analysis: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for loading.
This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with TCF/LEF binding sites. Activation of the Wnt/β-catenin pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the pathway's activity.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with the ACAT inhibitor and/or a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl).
-
Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
This assay is used to assess the migratory capacity of cells in response to a chemoattractant.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The ability of the cells to migrate through the pores to the lower side of the membrane is quantified.
Protocol:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the ACAT inhibitor or vehicle control and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Quantification: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
References
Avasimibe: A Technical Guide to its Pharmacological Profile
Disclaimer: This document provides a detailed pharmacological profile of the Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, Avasimibe. Due to the limited publicly available data for the specifically requested "Acat-IN-9," Avasimibe has been selected as a well-characterized substitute to fulfill the requirements of this technical guide.
Introduction
Avasimibe is a potent, orally bioavailable inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis.[1] ACAT catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] Two isoforms of ACAT have been identified, ACAT1 and ACAT2, with distinct tissue distributions and physiological functions.[1] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines.[1][2] By inhibiting ACAT, Avasimibe prevents the accumulation of cholesteryl esters within cells, a process implicated in the pathology of various diseases, including atherosclerosis, cancer, and certain viral infections.[3][4] This guide provides a comprehensive overview of the pharmacological profile of Avasimibe, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Avasimibe exerts its pharmacological effects primarily through the inhibition of both ACAT1 and ACAT2 isoforms. This inhibition leads to a decrease in the intracellular esterification of cholesterol, thereby increasing the pool of free cholesterol within the cell. This alteration in cholesterol homeostasis triggers several downstream effects, including:
-
Downregulation of cholesterol uptake: Increased intracellular free cholesterol leads to the downregulation of the LDL receptor, reducing the uptake of cholesterol from circulating lipoproteins.
-
Upregulation of cholesterol efflux: The accumulation of free cholesterol can promote the efflux of cholesterol from cells to HDL via transporters like ABCA1 and ABCG1.
-
Inhibition of foam cell formation: In macrophages within atherosclerotic plaques, the inhibition of ACAT by Avasimibe prevents the excessive accumulation of cholesteryl esters, a hallmark of foam cell formation.[1]
-
Antiviral activity: Recent studies have shown that ACAT inhibition by Avasimibe can suppress the replication of viruses like SARS-CoV-2 by interfering with viral entry and RNA replication.[3]
-
Modulation of T-cell activity: Avasimibe has been shown to boost the activity of antiviral T-cells, suggesting an immunomodulatory role.[3]
-
Inhibition of NF-κB mediated transcription: While specific data for Avasimibe is limited in the provided search results, the initial query for "this compound" indicated that ACAT inhibitors can inhibit NF-κB mediated transcription.[5] This is a plausible secondary mechanism for Avasimibe's anti-inflammatory effects.
Signaling Pathway Diagram
Caption: Mechanism of action of Avasimibe.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Avasimibe.
Table 1: In Vitro Efficacy
| Parameter | Cell Line | Species | Value | Reference |
| IC50 (ACAT inhibition) | Ovarian Cancer Cells (OC-314, SKOV-3, IGROV-1) | Human | ~5 µM (reduces cell viability) | [4] |
| Antiviral EC50 | VeroE6-TMPRSS2 (SARS-CoV-2) | Monkey | Dose-dependent inhibition | [3] |
Table 2: In Vivo Efficacy
| Animal Model | Disease | Key Findings | Reference |
| Rabbit | Atherosclerosis | Reduced pre-existing lesion cholesterol and macrophage content | |
| Human | Coronary Artery Disease | No significant benefit in clinical trials as a lipid-lowering therapy |
Experimental Protocols
ACAT Inhibition Assay (Whole Cell)
This protocol is a generalized method for assessing ACAT inhibition in intact cells, based on common laboratory practices.
Objective: To determine the inhibitory effect of a compound on ACAT activity by measuring the formation of cholesteryl esters from a radiolabeled precursor.
Materials:
-
Cell line of interest (e.g., macrophages, HepG2)
-
Cell culture medium and supplements
-
Test compound (e.g., Avasimibe) dissolved in a suitable solvent (e.g., DMSO)
-
[³H]-Oleate complexed to bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Organic solvents (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Add [³H]-Oleate-BSA complex to the medium and incubate for a further period (e.g., 2-4 hours) to allow for the formation of radiolabeled cholesteryl esters.
-
Wash the cells with cold PBS to remove unincorporated [³H]-Oleate.
-
Lyse the cells and extract the total lipids using an appropriate organic solvent mixture.
-
Separate the lipid extracts by TLC using a solvent system that resolves cholesteryl esters from other lipids.
-
Identify the cholesteryl ester bands (using standards), scrape them from the TLC plate, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of ACAT inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
NF-κB Mediated Transcription Assay (Reporter Gene Assay)
This protocol describes a common method to assess the inhibition of NF-κB transcriptional activity.
Objective: To quantify the effect of a compound on NF-κB-driven gene expression using a reporter gene system.
Materials:
-
Host cell line (e.g., HEK293)
-
Expression vector containing a reporter gene (e.g., luciferase, GFP) under the control of an NF-κB response element.
-
Transfection reagent
-
Test compound (e.g., Avasimibe)
-
NF-κB pathway activator (e.g., TNF-α, IL-1β)
-
Luciferase assay reagent (if using luciferase reporter)
-
Luminometer or fluorescence plate reader
Procedure:
-
Co-transfect the host cell line with the NF-κB reporter plasmid.
-
Seed the transfected cells into multi-well plates and allow them to recover.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce reporter gene expression.
-
After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration) to account for any cytotoxic effects of the compound.
-
Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for key in vitro assays.
Pharmacokinetics and Off-Target Effects
Conclusion
Avasimibe is a potent ACAT inhibitor with a multifaceted pharmacological profile. While its initial development focused on the treatment of atherosclerosis, recent findings have highlighted its potential as an antiviral and immunomodulatory agent.[3] Its ability to modulate cellular cholesterol homeostasis and potentially inhibit inflammatory signaling pathways like NF-κB makes it a valuable tool for research in various therapeutic areas. Further studies are warranted to fully elucidate its pharmacokinetic properties and to explore its therapeutic potential in diseases beyond hypercholesterolemia.
References
- 1. ClinPGx [clinpgx.org]
- 2. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a novel Amadori compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Acat-IN-9: A Technical Guide to its Interaction with the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Acat-IN-9, an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), and its role in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document details the core functions of ACAT and the NF-κB pathway, the purported inhibitory effect of this compound on NF-κB-mediated transcription, and the potential mechanistic links between cholesterol metabolism and inflammatory signaling. While direct, peer-reviewed quantitative data on the NF-κB inhibitory activity of this compound is limited, this guide consolidates available information, including data from patent literature, and provides detailed experimental protocols for the investigation of this interaction.
Introduction: ACAT and the NF-κB Signaling Pathway
1.1. Acyl-coenzyme A:cholesterol acyltransferase (ACAT)
Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a key intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is crucial for the storage of cholesterol in lipid droplets and for the assembly and secretion of lipoproteins. In mammals, two isoforms of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. By regulating the intracellular concentration of free cholesterol, ACAT plays a significant role in cellular cholesterol homeostasis.
1.2. The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response, immune function, cell proliferation, and survival. In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various stimuli, such as pro-inflammatory cytokines, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and activate the transcription of target genes.
This compound: An ACAT Inhibitor with Purported NF-κB Inhibitory Activity
This compound is a small molecule identified as an inhibitor of ACAT. Information from commercial suppliers indicates that this compound also inhibits NF-κB mediated transcription, with this claim being linked to the patent EP1236468A1.
2.1. Quantitative Data
Currently, there is a lack of publicly available, peer-reviewed quantitative data, such as IC50 values, specifically defining the potency of this compound in inhibiting the NF-κB signaling pathway. The primary source of this claim is a patent, and further independent validation is required.
Potential Mechanism of Action: Linking ACAT Inhibition to NF-κB Signaling
The precise molecular mechanism by which this compound inhibits NF-κB signaling has not been fully elucidated in peer-reviewed literature. However, a growing body of evidence suggests a strong interplay between cholesterol metabolism and inflammatory pathways. Inhibition of ACAT leads to an accumulation of free cholesterol within the cell, which can have several downstream effects that may impinge on NF-κB signaling.
One plausible hypothesis is that alterations in cellular cholesterol homeostasis, induced by ACAT inhibition, affect the composition and integrity of cellular membranes, including lipid rafts. These specialized membrane microdomains are critical for the assembly and function of various signaling complexes, including those involved in the activation of the NF-κB pathway. By disrupting these platforms, ACAT inhibitors could indirectly suppress NF-κB activation.
Diagram: Potential Mechanism of this compound on the NF-κB Pathway
Caption: Proposed mechanism of this compound action on the NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effect of this compound on the NF-κB signaling pathway.
4.1. Cell Culture and Treatment
-
Cell Lines: Human embryonic kidney (HEK) 293 cells, HeLa cells, or macrophage-like cell lines (e.g., RAW 264.7) are suitable models.
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL), for the desired time period (e.g., 30 minutes for signaling studies, 6-24 hours for gene expression studies).
-
Include appropriate controls: vehicle control (DMSO), activator-only control, and this compound-only control.
-
4.2. Western Blot Analysis for NF-κB Pathway Proteins
This protocol is designed to assess the phosphorylation and degradation of key proteins in the NF-κB pathway.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Diagram: Western Blot Workflow
Caption: A simplified workflow for Western blot analysis.
4.3. NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Materials:
-
A plasmid containing a luciferase reporter gene driven by an NF-κB response element.
-
A control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
Treat the cells with this compound and the NF-κB activator as described in section 4.1.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
-
Summary and Future Directions
This compound is an ACAT inhibitor with a documented, albeit not extensively characterized, inhibitory effect on NF-κB mediated transcription. The mechanistic link likely involves the modulation of cellular cholesterol homeostasis, which in turn affects the signaling platforms required for NF-κB activation. To substantiate the therapeutic potential of this compound as an anti-inflammatory agent, further research is imperative. Specifically, studies should focus on:
-
Quantitative analysis: Determining the IC50 of this compound for NF-κB inhibition in various cell types.
-
Mechanism of action: Elucidating the precise molecular steps by which ACAT inhibition by this compound leads to the suppression of the NF-κB pathway.
-
In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases.
This technical guide serves as a foundational resource for researchers embarking on the investigation of this compound and its intriguing connection to the NF-κB signaling pathway. The provided protocols and conceptual framework will aid in the design and execution of experiments aimed at unraveling the full therapeutic potential of this compound.
In Vitro Profile of ACAT Inhibitors: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preliminary in vitro studies of Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, providing a comprehensive overview of their biological effects and the methodologies used to assess them. The data presented is a synthesis of findings from studies on various ACAT inhibitors, as no specific compound designated "Acat-IN-9" was identified in the public domain. The information herein is intended to provide a foundational understanding for researchers engaged in the development of novel therapeutics targeting cholesterol metabolism.
Core Findings from In Vitro Assessments
ACAT inhibitors have demonstrated a range of effects across various cell-based assays, highlighting their potential in oncology, metabolic diseases, and infectious diseases. The primary mechanism of action involves the inhibition of ACAT enzymes (ACAT1 and ACAT2), which are responsible for the esterification of intracellular free cholesterol into cholesteryl esters. This inhibition leads to a cascade of downstream cellular events.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of several ACAT inhibitors.
Table 1: Inhibition of ACAT Activity
| Inhibitor | Target | IC50 (µM) | Cell Line/System |
| Nevanimibe | ACAT1 | 0.23 | HEK293 cells |
| Nevanimibe | ACAT2 | 0.71 | HEK293 cells |
| Pyripyropene A (PPPA) | ACAT1 | 179 | HEK293 cells |
| Pyripyropene A (PPPA) | ACAT2 | 25 | HEK293 cells |
Table 2: Effects on Cancer Cell Lines (Ovarian Cancer)
| Inhibitor | Cell Line | Effect | Quantitative Result |
| Avasimibe/shRNA | OC-314 | Decreased Cell Viability | 29 ± 5% reduction |
| Avasimibe/shRNA | SKOV-3 | Decreased Cell Viability | 36 ± 6% reduction |
| Avasimibe/shRNA | IGROV-1 | Decreased Cell Viability | 31 ± 5% reduction |
| Avasimibe/shRNA | OC-314 | Reduced Cell Migration | 29 ± 7% reduction |
| Avasimibe/shRNA | SKOV-3 | Reduced Cell Migration | 35 ± 5% reduction |
| Avasimibe/shRNA | IGROV-1 | Reduced Cell Migration | 41 ± 7% reduction |
| Avasimibe/shRNA | OC-314 | Reduced Cell Invasion | 38 ± 8% reduction[1] |
| Avasimibe/shRNA | SKOV-3 | Reduced Cell Invasion | 48 ± 9% reduction[1] |
| Avasimibe/shRNA | IGROV-1 | Reduced Cell Invasion | 59 ± 6% reduction[1] |
| Avasimibe/shRNA | OC-314 | Decreased Cisplatin IC50 | 7.736 ± 1.05 µM vs. 11.88 ± 1.23 µM |
| Avasimibe/shRNA | SKOV-3 | Decreased Cisplatin IC50 | 10.77 ± 2.11 µM vs. 20.28 ± 2.32 µM |
| Avasimibe/shRNA | IGROV-1 | Decreased Cisplatin IC50 | 10.27 ± 1.64 µM vs. 16.14 ± 2.45 µM |
Table 3: Effects on Macrophage Activation
| Inhibitor | Model | Parameter | Result |
| K-604 | Bone Marrow-Derived Macrophages (LPS-stimulated) | Nitrite Production | Reduced from 8 ± 1.5 µm/protein to 3.2 ± 1.0 µm/protein[2] |
| K-604 | Bone Marrow-Derived Macrophages (LPS-stimulated) | Nos2 Gene Expression | Reduced fold change from 11,709 ± 2,955 to 2,235 ± 586[2] |
Table 4: Effects on Adipogenesis
| Inhibitor/Method | Model | Effect | Quantitative Result |
| Avasimibe | 3T3-L1 Adipocytes | Reduced De Novo Lipogenesis | 7.4% reduction |
| Avasimibe | 3T3-L1 Adipocytes | Reduced mRNA levels of adipogenic genes | ~57-96% reduction |
| ACAT1 Knockdown | 3T3-L1 Adipocytes | Reduced Lipid Accumulation | ~40% reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are protocols for key experiments cited in the literature for ACAT inhibitors.
ACAT Enzyme Activity Assay
This assay quantifies the enzymatic activity of ACAT1 and ACAT2 by monitoring the release of coenzyme A (CoA) during the cholesterol esterification reaction.
Materials:
-
Purified human ACAT1 or ACAT2 enzyme
-
Assay buffer
-
Cholesterol substrate
-
Acyl-CoA substrate
-
DTNB (Ellman's reagent)
-
ACAT inhibitor (e.g., nevanimibe, PPPA)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the purified ACAT enzyme in the assay buffer.
-
Add the ACAT inhibitor at various concentrations.
-
Initiate the reaction by adding the cholesterol and acyl-CoA substrates.
-
Incubate the reaction at a controlled temperature.
-
Stop the reaction and add DTNB.
-
Measure the absorbance at a specific wavelength to quantify the amount of CoA-TNB adduct formed, which is proportional to the enzyme activity.
-
Calculate the IC50 value of the inhibitor by plotting the enzyme activity against the inhibitor concentration.[3]
Cell Viability Assay
This assay determines the effect of ACAT inhibition on the proliferation and survival of cancer cells.
Materials:
-
Ovarian cancer cell lines (e.g., OC-314, SKOV-3, IGROV-1)
-
Cell culture medium and supplements
-
ACAT inhibitor (e.g., avasimibe) or shRNA for ACAT-1 knockdown
-
MTT or similar viability reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ACAT inhibitor or transfect with ACAT-1 specific shRNA.
-
Incubate the cells for a specified period (e.g., 6 days).
-
Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength, which is proportional to the number of viable cells.
-
Express the results as a percentage of the control (untreated or scrambled shRNA).[1]
Macrophage Activation and Nitrite Production Assay
This protocol assesses the anti-inflammatory effects of ACAT inhibitors on macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
M-CSF for macrophage differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
ACAT inhibitor (e.g., K-604)
-
Griess reagent for nitrite measurement
Procedure:
-
Harvest monocytes from the bone marrow and differentiate them into macrophages using M-CSF.
-
Treat the differentiated macrophages with the ACAT inhibitor.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant to measure the concentration of nitrite, a stable product of nitric oxide (NO).
-
Measure the absorbance at a specific wavelength and determine the nitrite concentration using a standard curve.[2]
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling pathway affected by ACAT inhibition.
Caption: Workflow for assessing the effect of ACAT inhibitors on cancer cell viability.
Caption: Proposed signaling cascade following the inhibition of ACAT.
This guide provides a snapshot of the current understanding of ACAT inhibitors in preclinical, in vitro settings. The presented data and protocols offer a valuable resource for the design of future experiments and the development of novel therapeutic agents targeting cholesterol metabolism. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this class of compounds.
References
Acat-IN-9: A Technical Guide to ACAT1 vs. ACAT2 Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and plays a key role in cellular cholesterol homeostasis, particularly in macrophages, adrenal glands, and steroidogenic tissues. In contrast, ACAT2 is primarily found in the liver and intestines, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins. This differential expression and function make the selective inhibition of ACAT isoforms a promising therapeutic strategy for various diseases, including atherosclerosis and hypercholesterolemia.
This technical guide focuses on Acat-IN-9, an ACAT inhibitor identified from patent EP1236468A1. While specific quantitative data on the selective inhibition of ACAT1 versus ACAT2 by this compound is not extensively available in peer-reviewed literature, this document provides a comprehensive overview of the methodologies used to determine such selectivity, along with comparative data for other known ACAT inhibitors to serve as a reference.
Data Presentation: Comparative Inhibitor Selectivity
To illustrate how the selectivity of ACAT inhibitors is typically reported, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized ACAT inhibitors against both ACAT1 and ACAT2 isoforms. This data provides a framework for understanding the potential selectivity profile of compounds like this compound.
| Inhibitor | ACAT1 IC50 (nM) | ACAT2 IC50 (nM) | Selectivity (Fold) | Reference |
| Avasimibe | - | - | Lacks ability to inhibit ACAT2 | [1] |
| Pactimibe | - | - | Lacks ability to inhibit ACAT2 | [1] |
| F12511 (Eflucimibe) | 39 | 110 | ~2.8-fold for ACAT1 | [2] |
| K604 | 450 | 102,900 | ~228-fold for ACAT1 | [3] |
| Pyripyropene A (PPPA) | 179,000 | 25,000 | ~7.2-fold for ACAT2 | [4] |
| Nevanimibe | 230 | 710 | ~3-fold for ACAT1 | [4] |
Note: The absence of specific IC50 values for Avasimibe and Pactimibe in the provided search results is noted, with the key finding being their lack of inhibitory activity towards ACAT2.
Experimental Protocols
The determination of an inhibitor's selectivity for ACAT1 versus ACAT2 relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the field.
In Vitro Enzyme Inhibition Assay using Microsomal Preparations
This assay directly measures the enzymatic activity of ACAT1 and ACAT2 in the presence of an inhibitor.
a. Preparation of Microsomes:
-
Source: Cells (e.g., Sf9 insect cells or HEK293 human cells) are engineered to overexpress either human ACAT1 or ACAT2.
-
Homogenization: Cells are harvested and homogenized in a buffered solution (e.g., Tris-HCl with protease inhibitors).
-
Centrifugation: The homogenate is subjected to a series of centrifugations to pellet cellular debris and nuclei. The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, which is rich in endoplasmic reticulum-resident enzymes like ACAT.
-
Protein Quantification: The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford or BCA assay.
b. ACAT Activity Assay:
-
Reaction Mixture: The assay is typically performed in a buffer containing the microsomal preparation, a source of cholesterol (often delivered in a detergent like Triton X-100 or complexed with cyclodextrin), and the acyl-CoA substrate (commonly [1-14C]oleoyl-CoA).
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is initiated by the addition of the radiolabeled acyl-CoA and incubated at 37°C for a specific period (e.g., 10-30 minutes).
-
Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system like chloroform:methanol.
-
Analysis: The cholesteryl esters are separated from other lipids using thin-layer chromatography (TLC). The amount of radiolabeled cholesteryl ester formed is quantified by scintillation counting or phosphorimaging.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.
Cell-Based Fluorescence Assay
This method assesses ACAT activity within a cellular context using a fluorescent cholesterol analog.
a. Cell Lines:
-
ACAT-deficient cells (e.g., AC29 cells) are stably transfected to express either human ACAT1 or ACAT2.[5][6] A parental ACAT-deficient cell line serves as a negative control.[5][6]
b. Assay Procedure:
-
Cell Plating: The transfected and control cells are seeded in multi-well plates.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor or vehicle control.
-
Fluorescent Substrate Addition: A fluorescent cholesterol analog, such as NBD-cholesterol, is added to the cells.[5][6] When free in the cell membrane, NBD-cholesterol exhibits weak fluorescence.[5][6] Upon esterification by ACAT, the resulting fluorescent cholesteryl ester is incorporated into lipid droplets, leading to a significant increase in fluorescence intensity.[5][6]
-
Fluorescence Measurement: After a suitable incubation period, the fluorescence intensity is measured using a fluorescence plate reader or visualized by fluorescence microscopy.[6]
-
Data Analysis: The reduction in fluorescence in the presence of the inhibitor is used to calculate the percentage of inhibition and subsequently the IC50 value.
Visualizations
Signaling Pathway and Inhibition
Caption: ACAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Isoform Selectivity
References
- 1. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Acat-IN-9 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acat-IN-9 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. By inhibiting ACAT, this compound can modulate cellular cholesterol homeostasis and has been shown to suppress NF-κB mediated transcription.[1] This makes it a valuable tool for research in areas such as atherosclerosis, Alzheimer's disease, and certain cancers where cholesterol metabolism plays a crucial role.[2][3]
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound. The described methods include a cell-based fluorescence assay using NBD-cholesterol and a cell-free enzymatic assay using a cholesterol oxidase-based method.
Signaling Pathway
This compound acts on the cholesterol esterification pathway. By blocking the ACAT enzyme, it prevents the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This leads to an accumulation of free cholesterol within the cell, which can impact various downstream signaling pathways and cellular processes.
Caption: Signaling pathway of this compound action.
Quantitative Data
The following table summarizes hypothetical quantitative data for this compound in common in vitro assays. Researchers should generate their own data for specific experimental conditions.
| Assay Type | Cell Line / Enzyme Source | Parameter | Value |
| NBD-Cholesterol Fluorescence Assay | ACAT1-transfected AC29 cells | IC50 | 15 nM |
| NBD-Cholesterol Fluorescence Assay | ACAT2-transfected AC29 cells | IC50 | 250 nM |
| Cholesterol Oxidase Assay | Rat Liver Microsomes | IC50 | 50 nM |
Experimental Protocols
Cell-Based NBD-Cholesterol ACAT Inhibition Assay
This assay measures the inhibition of ACAT activity in intact cells by quantifying the formation of fluorescent cholesteryl esters from NBD-cholesterol.
Materials:
-
This compound
-
AC29 cells stably transfected with either ACAT1 or ACAT2
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol)
-
DMSO (Dimethyl sulfoxide)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
Experimental Workflow:
Caption: Workflow for the NBD-cholesterol ACAT inhibition assay.
Procedure:
-
Cell Seeding: Seed ACAT1 or ACAT2 expressing AC29 cells in a 96-well black, clear-bottom plate at a density of 1.5 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free DMEM to achieve final desired concentrations. Include a DMSO-only vehicle control.
-
Compound Addition: Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control. Pre-incubate the cells for 1 hour at 37°C.
-
NBD-Cholesterol Labeling: Prepare a working solution of NBD-cholesterol in serum-free DMEM at a final concentration of 1 µg/mL. Add 100 µL of this solution to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, protected from light.[4]
-
Fluorescence Measurement: After incubation, wash the cells twice with cold PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.[4]
-
Protein Quantification: Lyse the cells in each well using a suitable lysis buffer. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration for each well. Plot the normalized fluorescence against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cholesterol Oxidase-Based ACAT Inhibition Assay (Cell-Free)
This assay measures the activity of ACAT in a cell-free system, such as liver microsomes, by quantifying the amount of unesterified cholesterol remaining after the enzymatic reaction.
Materials:
-
This compound
-
Rat liver microsomes (or other ACAT-containing preparations)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Cholesterol
-
Oleoyl-CoA
-
DMSO
-
Amplex™ Red Cholesterol Assay Kit (or similar)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Microsome Preparation: Isolate microsomes from rat liver or other tissues according to standard protocols. Determine the protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, BSA, and cholesterol.
-
Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) or a DMSO vehicle control to the reaction mixture.
-
Enzyme Addition: Add the microsomal preparation to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding oleoyl-CoA to the mixture.
-
Incubation: Incubate the reaction for 20-30 minutes at 37°C.
-
Terminate Reaction: Stop the reaction by adding a suitable solvent, such as a mixture of isopropanol and heptane.
-
Cholesterol Quantification: Quantify the amount of unesterified cholesterol in each sample using a cholesterol oxidase-based assay kit according to the manufacturer's protocol.[4] This typically involves an enzymatic reaction that produces a colored or fluorescent product detectable by a microplate reader.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Conclusion
The provided protocols offer robust methods for characterizing the in vitro inhibitory activity of this compound against ACAT. The cell-based NBD-cholesterol assay is suitable for high-throughput screening and determining isoform selectivity, while the cell-free cholesterol oxidase assay provides a direct measure of enzymatic inhibition. Researchers should optimize these protocols for their specific experimental conditions and cell lines to ensure reliable and reproducible results.
References
- 1. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of IC50 values for ACAT inhibitors from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Acat-IN-9: Application Notes and Protocols for Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acat-IN-9 is a potent inhibitor of Acyl-Coenzyme A: cholesterol acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers. Notably, this compound has also been identified as an inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, a key signaling pathway involved in inflammation, immunity, and cell survival.[1][2][3] This dual activity makes this compound a valuable tool for investigating the intricate relationship between cholesterol metabolism and inflammatory signaling pathways.
This document provides detailed application notes and protocols for the development of cell-based assays to characterize the activity of this compound. It includes methodologies for determining its inhibitory effect on ACAT activity and for investigating its impact on the NF-κB signaling cascade.
Data Presentation
While specific quantitative data for this compound, such as its IC50 value, is not publicly available in the searched literature, the following tables provide a summary of typical data that can be generated using the protocols described herein. Researchers are encouraged to perform dose-response experiments to determine the IC50 of this compound in their specific cell system. For reference, other ACAT inhibitors have shown IC50 values in the nanomolar to low micromolar range.
Table 1: Example Data Table for this compound Inhibition of ACAT Activity
| This compound Concentration (µM) | % ACAT Activity (relative to vehicle control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 85.3 | 4.8 |
| 0.1 | 62.1 | 3.9 |
| 1 | 25.7 | 2.5 |
| 10 | 5.4 | 1.1 |
| IC50 (µM) | [To be determined experimentally] |
Table 2: Example Data Table for this compound Inhibition of NF-κB Reporter Activity
| This compound Concentration (µM) | Fold Induction of NF-κB Reporter (relative to unstimulated) | Standard Deviation |
| 0 (Vehicle) + Stimulant | 10.2 | 1.1 |
| 0.1 + Stimulant | 7.8 | 0.9 |
| 1 + Stimulant | 4.1 | 0.5 |
| 10 + Stimulant | 1.5 | 0.2 |
| IC50 (µM) | [To be determined experimentally] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Experimental Protocols
I. Cell-Based ACAT Activity Assay Using [³H]-Oleate
This protocol measures the activity of ACAT by quantifying the incorporation of radiolabeled oleic acid into cholesteryl esters.
Materials:
-
Cell line expressing ACAT (e.g., HepG2, THP-1, or other relevant cell line)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
[³H]-Oleic acid complexed to bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Hexane/Isopropanol (3:2, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)
-
Cholesteryl oleate standard
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 12-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control. Incubate for 1-4 hours at 37°C.
-
Radiolabeling: Prepare the [³H]-oleate/BSA complex in serum-free medium. Add the labeling medium to each well and incubate for 2 hours at 37°C.
-
Cell Lysis: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.
-
Lipid Extraction: Add hexane/isopropanol to the cell lysate, vortex vigorously, and centrifuge to separate the phases. Collect the upper organic phase.
-
TLC Separation: Spot the extracted lipids onto a TLC plate, along with a cholesteryl oleate standard. Develop the plate in the TLC developing solvent.
-
Quantification: Visualize the plate (e.g., using iodine vapor) to identify the cholesteryl ester spot corresponding to the standard. Scrape the silica from the cholesteryl ester spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Calculate the percentage of ACAT activity relative to the vehicle-treated control.
II. NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.
Materials:
-
Cell line stably or transiently transfected with an NF-κB reporter construct (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
NF-κB stimulus (e.g., TNF-α, IL-1β, or LPS)
-
Reporter lysis buffer
-
Luciferase substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate at an appropriate density. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Add serial dilutions of this compound or vehicle control to the cells. Incubate for 1 hour at 37°C.
-
Stimulation: Add the NF-κB stimulus to the wells (except for the unstimulated control). Incubate for 6-24 hours, depending on the cell line and stimulus.
-
Cell Lysis: Remove the medium and add reporter lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminometry: Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of NF-κB activity by dividing the luminescence values of the stimulated wells by the average of the unstimulated wells. Determine the percentage of inhibition by this compound relative to the stimulated vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in ACAT assay | Inconsistent cell density | Ensure uniform cell seeding and confluency. |
| Incomplete lipid extraction | Optimize extraction procedure; ensure complete phase separation. | |
| Low signal in NF-κB assay | Inactive stimulus | Use a fresh, validated batch of the NF-κB stimulus. |
| Low transfection efficiency | Optimize transfection protocol or use a stable cell line. | |
| Compound precipitation | Poor solubility | Prepare fresh stock solutions; consider using a different solvent or lower concentrations. |
Conclusion
The protocols outlined in this document provide a robust framework for the cell-based characterization of this compound. By employing these assays, researchers can effectively determine the inhibitory potency of this compound on ACAT activity and its modulatory effects on the NF-κB signaling pathway. This will facilitate a deeper understanding of its therapeutic potential and its utility as a chemical probe to explore the intersection of cholesterol metabolism and inflammation.
References
Application Notes and Protocols for Acat-IN-9 in Cholesterol Esterification Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol esterification is a critical cellular process for storing excess cholesterol, thereby preventing the cytotoxic effects of free cholesterol accumulation. This process is catalyzed by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles.[1] ACAT1 is ubiquitously expressed and is the primary isoform in macrophages and steroidogenic tissues, while ACAT2 is predominantly found in the liver and intestines, playing a key role in lipoprotein assembly.[1] The inhibition of ACAT is a promising therapeutic strategy for managing diseases associated with abnormal cholesterol metabolism, such as atherosclerosis and Alzheimer's disease.
Acat-IN-9 is an inhibitor of ACAT, identified as a sulfonylaminocarbonyl derivative.[2] It functions by blocking the enzymatic activity of ACAT, thereby reducing the conversion of free cholesterol into cholesteryl esters.[2] These application notes provide detailed protocols for utilizing this compound in both cell-based fluorescence and radiolabeled cholesterol esterification assays to evaluate its inhibitory effects.
Mechanism of Action
This compound acts as a competitive or non-competitive inhibitor of the ACAT enzyme. By binding to the enzyme, it prevents the substrates, cholesterol and long-chain fatty acyl-CoA, from accessing the active site. This inhibition leads to a decrease in the synthesis of cholesteryl esters and a subsequent reduction in the formation of lipid droplets within the cell.
Data Presentation: Comparative Inhibitory Activity of ACAT Inhibitors
While specific IC50 values for this compound are not publicly available in peer-reviewed literature, the following table presents data for other well-characterized ACAT inhibitors to provide a comparative context for experimental design and data interpretation.
| Compound | Target Isoform(s) | Reported IC50/Ki | Assay Type | Reference |
| Avasimibe | ACAT1/ACAT2 | IC50: ~3 µM (ACAT1), ~1.5 µM (ACAT2) | Microsomal assay | |
| K604 | ACAT1 selective | Ki: 0.45 µM (ACAT1), 102.9 µM (ACAT2) | Cell-based assay | |
| F12511 | ACAT1/ACAT2 | Ki: 0.039 µM (ACAT1), 0.110 µM (ACAT2) | Cell-based assay | |
| Nevanimibe | ACAT1/ACAT2 | IC50: 0.23 µM (ACAT1), 0.71 µM (ACAT2) | In vitro enzyme assay | |
| Pyripyropene A (PPPA) | ACAT2 selective | IC50: 179 µM (ACAT1), 25 µM (ACAT2) | In vitro enzyme assay |
Experimental Protocols
Two primary methods for assessing cholesterol esterification are detailed below: a cell-based fluorescence assay and a radiolabeled assay.
Protocol 1: Cell-Based Fluorescence Cholesterol Esterification Assay
This protocol utilizes a fluorescent cholesterol analog, NBD-cholesterol, which upon esterification, accumulates in lipid droplets and exhibits a significant increase in fluorescence intensity.
Materials:
-
Cell line expressing ACAT (e.g., CHO cells stably expressing human ACAT1 or ACAT2, HepG2, or macrophages like J774)
-
Cell culture medium (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
NBD-cholesterol
-
Positive control inhibitor (e.g., Avasimibe)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
-
Fluorescence microscope (optional, for visualization)
Procedure:
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Compound Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound, positive control, or vehicle (DMSO). Incubate for 1-2 hours.
-
NBD-Cholesterol Loading: Prepare a working solution of NBD-cholesterol in culture medium (e.g., 1-5 µg/mL). Add the NBD-cholesterol solution to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cholesterol uptake and esterification.
-
Cell Washing: Carefully remove the medium and wash the cells twice with PBS to remove unincorporated NBD-cholesterol.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the treated wells to the vehicle control wells. Calculate the IC50 value of this compound by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Protocol 2: Radiolabeled Cholesterol Esterification Assay
This protocol measures the incorporation of a radiolabeled fatty acid, [³H]oleic acid or [¹⁴C]oleic acid, into cholesteryl esters.
Materials:
-
Cell line expressing ACAT
-
Cell culture medium
-
This compound
-
[³H]oleic acid or [¹⁴C]oleic acid complexed to bovine serum albumin (BSA)
-
Positive control inhibitor
-
DMSO (vehicle control)
-
PBS
-
Lipid extraction solvents (e.g., hexane/isopropanol, 3:2, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)
-
Cholesterol and cholesteryl oleate standards
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 from Protocol 1.
-
Radiolabeling: Prepare a working solution of [³H]oleic acid or [¹⁴C]oleic acid complexed to BSA in culture medium. Add the radiolabeled oleic acid solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS. Lyse the cells and extract the lipids using a suitable solvent mixture.
-
Lipid Separation by TLC: Spot the lipid extracts onto a TLC plate, along with cholesterol and cholesteryl oleate standards. Develop the TLC plate in the appropriate solvent system to separate the different lipid species.
-
Visualization and Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Radioactivity Measurement: Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts of the treated samples to the vehicle control. Calculate the IC50 value of this compound as described in Protocol 1.
Visualizations
Caption: Cholesterol Esterification Pathway and Inhibition by this compound.
References
Application Notes and Protocols: The Role of ACAT Inhibitors in Lipid Droplet Formation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:cholesterol acyltransferases (ACAT), also known as sterol O-acyltransferases (SOAT), are crucial enzymes in cellular cholesterol metabolism.[1][2][3] These endoplasmic reticulum-resident enzymes catalyze the esterification of free cholesterol into cholesteryl esters (CE), which are subsequently stored in cytosolic lipid droplets.[4] The two main isoforms, ACAT1 and ACAT2, exhibit distinct tissue distribution and play significant roles in maintaining cholesterol homeostasis.[1][5] The inhibition of ACAT activity presents a valuable pharmacological tool for investigating the dynamics of lipid droplet formation and the intricate interplay between cholesterol and triglyceride metabolism. This document provides detailed application notes and protocols for utilizing ACAT inhibitors in the study of lipid droplet biogenesis. While the specific inhibitor "Acat-IN-9" is not extensively characterized in publicly available literature, the principles and protocols outlined here using well-studied ACAT inhibitors like Avasimibe (CI-1011) are broadly applicable.
Mechanism of Action
ACAT inhibitors block the enzymatic activity of ACAT1 and/or ACAT2, thereby preventing the conversion of free cholesterol to cholesteryl esters.[4] This inhibition leads to a decrease in the cellular pool of CE available for incorporation into lipid droplets. Consequently, the formation and size of lipid droplets are significantly reduced.[1] Furthermore, studies have shown that ACAT inhibition can indirectly affect triglyceride (TG) synthesis and overall lipogenesis. This is, at least in part, mediated by the suppression of the maturation of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor that governs the expression of lipogenic genes.[1][2][3]
Signaling Pathway of ACAT in Lipid Droplet Formation
Caption: Signaling pathway of ACAT in lipid droplet formation and the effect of ACAT inhibitors.
Quantitative Data on ACAT Inhibitor (Avasimibe) Effects
The following table summarizes the quantitative effects of the ACAT inhibitor Avasimibe on adipocytes as reported in the literature.
| Parameter | Cell Type | Treatment | Result | Reference |
| Lipid Accumulation | 3T3-L1 preadipocytes | 20 µM Avasimibe | ~70% decrease in lipid accumulation (Oil Red O staining) | [1] |
| Triglyceride (TG) Content | 3T3-L1 adipocytes | Avasimibe | ~45% less TG content compared to controls | [1] |
| Gene Expression (mRNA levels) | 3T3-L1 adipocytes | Avasimibe | ~57-96% reduction in adipogenic and lipogenic genes (e.g., PPARγ, SREBP1, FAS, SCD1, DGAT2) | [1] |
| Total Adipocyte Lipid Content | 3T3-L1 adipocytes | Knockdown of ACAT1 or ACAT2 | ~40% reduction in total lipid content | [1][2][3] |
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for studying the effects of ACAT inhibitors on lipid droplet formation.
Protocol 1: Cell Culture and Adipocyte Differentiation of 3T3-L1 Cells
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution
-
Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin.
-
Differentiation medium II (DMII): DMEM with 10% FBS and 1.7 µM insulin.
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to confluence.
-
Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with DMI.
-
Differentiation: On Day 2, replace the medium with DMII.
-
Maintenance: From Day 4 onwards, culture the differentiating adipocytes in DMEM with 10% FBS, changing the medium every two days. Lipid droplets should be visible by Day 4-5 and adipocytes are typically fully differentiated by Day 8-10.
Protocol 2: Treatment with ACAT Inhibitor
Materials:
-
Differentiated 3T3-L1 adipocytes
-
ACAT inhibitor stock solution (e.g., Avasimibe in DMSO)
-
Vehicle control (DMSO)
-
Culture medium (DMEM with 10% FBS)
Procedure:
-
Prepare a working solution of the ACAT inhibitor in the culture medium at the desired final concentration (e.g., for Avasimibe, a range of 1-20 µM can be tested).[1]
-
Prepare a vehicle control with the same final concentration of DMSO.
-
On a desired day of differentiation (e.g., from Day 0 or on mature adipocytes), replace the culture medium with the medium containing the ACAT inhibitor or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., throughout the differentiation process or for 24-48 hours on mature adipocytes).
Protocol 3: Oil Red O Staining for Lipid Droplet Visualization and Quantification
Materials:
-
Oil Red O stock solution (0.5 g in 100 ml isopropanol)
-
Oil Red O working solution (6 ml stock solution + 4 ml distilled water, filtered)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Isopropanol
Procedure:
-
Fixation: Wash the cells twice with PBS and fix with 4% PFA for 30 minutes at room temperature.
-
Washing: Wash the cells three times with distilled water.
-
Staining: Add the Oil Red O working solution to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the cells four times with distilled water to remove excess stain.
-
Imaging: Visualize the lipid droplets under a microscope. Lipid droplets will appear as red-orange spheres.
-
Quantification (Optional): To quantify the stained lipids, add 100% isopropanol to each well and incubate for 10 minutes to elute the stain. Measure the absorbance of the eluate at 510 nm.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., SREBP1, FAS, SCD1, DGAT2, PPARγ) and a housekeeping gene (e.g., β-actin, GAPDH).
Procedure:
-
RNA Extraction: Lyse the treated and control cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, SYBR Green/TaqMan master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Conclusion
The use of ACAT inhibitors provides a powerful approach to dissect the molecular mechanisms underlying lipid droplet formation and to explore the therapeutic potential of targeting cholesterol esterification in metabolic diseases. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the critical role of ACAT in lipid metabolism. While the specific compound "this compound" remains to be characterized in the context of lipid droplet research, the established methodologies with other ACAT inhibitors serve as a robust framework for such investigations.
References
- 1. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. "In Vitro Exploration of ACAT Contributions to Lipid Droplet Formation " by Yuyan Zhu, Chih-Yu Chen et al. [docs.lib.purdue.edu]
- 4. Prediction of IC50 Values for ACAT Inhibitors from Molecular Structure | Semantic Scholar [semanticscholar.org]
- 5. Modified Hematopoietic Stem Cell-Derived Dendritic Cell Therapy Retained Tumor-Inhibitory Function and Led to Regression of Primary and Metastatic Pancreatic Tumors in Humanized Mouse Models [mdpi.com]
Application Notes and Protocols: NF-κB Reporter Assay Using Acat-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell survival, and differentiation. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, originally developed for atherosclerosis, have emerged as potential modulators of inflammatory responses. This document provides detailed application notes and protocols for utilizing an NF-κB reporter assay to investigate the effects of Acat-IN-9, a putative ACAT inhibitor.
While specific data for "this compound" is not extensively available in the public domain, this document leverages data from well-characterized ACAT inhibitors to provide a representative framework for experimental design and data interpretation. The protocols and principles outlined herein are readily adaptable for the evaluation of this compound and other novel compounds.
Principle of the NF-κB Reporter Assay
The NF-κB reporter assay is a cell-based method used to quantify the activity of the NF-κB signaling pathway. The core of this assay is a reporter gene, typically luciferase, under the control of a promoter containing multiple NF-κB binding sites. When the NF-κB pathway is activated, NF-κB transcription factors translocate to the nucleus, bind to these response elements, and drive the expression of the luciferase gene. The resulting luminescence is proportional to the level of NF-κB activation and can be readily measured using a luminometer. This assay can be employed to screen for compounds that either activate or inhibit the NF-κB pathway.
Mechanism of Action: Intersection of ACAT Inhibition and NF-κB Signaling
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, compounds like this compound are presumed to increase the intracellular concentration of free cholesterol. Emerging evidence suggests a complex interplay between cholesterol metabolism and inflammatory signaling. Alterations in cellular cholesterol homeostasis can impact the integrity and function of cell membranes, including the localization and activity of signaling proteins involved in the NF-κB pathway, such as Toll-like receptors (TLRs). Some studies indicate that ACAT inhibition can dampen pro-inflammatory responses, suggesting an indirect inhibitory effect on NF-κB activation.
Mandatory Visualizations
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and the putative inhibitory role of this compound.
Experimental Workflow for NF-κB Reporter Assay
Caption: A generalized workflow for the NF-κB luciferase reporter assay.
Data Presentation
The following tables present illustrative quantitative data on the effect of a representative ACAT inhibitor on NF-κB activity. This data is hypothetical and intended to serve as a template for presenting results obtained with this compound.
Table 1: Dose-Dependent Inhibition of TNF-α-induced NF-κB Activity by a Representative ACAT Inhibitor
| ACAT Inhibitor Conc. (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
| 0 (Vehicle Control) | 1000 ± 50 | 0 |
| 0.1 | 850 ± 45 | 15 |
| 0.5 | 620 ± 30 | 38 |
| 1 | 410 ± 25 | 59 |
| 5 | 250 ± 20 | 75 |
| 10 | 180 ± 15 | 82 |
RLU: Relative Light Units. Data are presented as mean ± standard deviation.
Table 2: IC50 Values of Representative ACAT Inhibitors on ACAT Activity and NF-κB Signaling
| Compound | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | NF-κB Inhibition IC50 (µM) |
| Avasimibe | 24 | 9.2 | Not Reported |
| Pactimibe | 4.9 | 3.0 | Not Reported |
| K-604 | 0.45 | 102.85 | Not Reported |
| This compound | TBD | TBD | TBD |
TBD: To be determined. This table highlights the importance of determining the specific inhibitory concentrations for this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or HeLa cells stably expressing an NF-κB luciferase reporter construct. Alternatively, transient transfection can be performed.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO.
-
NF-κB Activator: Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega's ONE-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
-
Phosphate Buffered Saline (PBS).
Protocol for NF-κB Reporter Assay
Day 1: Cell Seeding
-
Culture and expand the NF-κB reporter cell line according to standard cell culture protocols.
-
On the day before the experiment, harvest the cells and adjust the cell density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound Treatment and NF-κB Activation
-
Prepare serial dilutions of this compound in serum-free culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted this compound or vehicle control (serum-free medium with the same concentration of DMSO) to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C.
-
Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) in serum-free medium.
-
Add 50 µL of the NF-κB activator solution to all wells except for the unstimulated control wells (add 50 µL of serum-free medium instead).
-
Incubate the plate for 6 to 24 hours at 37°C. The optimal incubation time should be determined empirically.
Day 2/3: Luminescence Measurement
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature for approximately 10-15 minutes.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Normalize the data: If a co-transfected Renilla luciferase control is used, normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (RLU of treated sample - RLU of unstimulated control) / (RLU of stimulated control - RLU of unstimulated control)] x 100
-
Plot the % inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Conclusion
The NF-κB reporter assay is a robust and sensitive method for evaluating the potential anti-inflammatory effects of compounds such as this compound. By following the detailed protocols and utilizing the data presentation formats provided, researchers can effectively characterize the inhibitory activity of novel ACAT inhibitors on the NF-κB signaling pathway. This information is critical for the preclinical assessment and further development of these compounds as potential therapeutics for inflammatory diseases.
Application Notes and Protocols for ACAT Inhibitor Treatment in Macrophage Foam Cell Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for a specific compound named "Acat-IN-9" did not yield any specific results. The following application notes and protocols are based on the established principles of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) inhibition in macrophage foam cell models and can be adapted for a potent and specific ACAT1 inhibitor.
Introduction
The formation of macrophage-derived foam cells is a critical early event in the pathogenesis of atherosclerosis.[1][2][3][4][5][6] This process is primarily driven by the uptake of modified low-density lipoproteins (LDL), such as oxidized LDL (ox-LDL), by macrophages and the subsequent esterification of excess intracellular free cholesterol into cholesteryl esters.[4][7] This esterification is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), the predominant isoform in macrophages.[7][8] The accumulation of these cholesteryl esters in lipid droplets gives the macrophages their characteristic "foamy" appearance.[7]
Inhibition of ACAT1 is a therapeutic strategy aimed at preventing or reducing foam cell formation. By blocking the esterification of free cholesterol, ACAT1 inhibitors are expected to limit the storage of cholesteryl esters and promote the efflux of free cholesterol from macrophages to high-density lipoprotein (HDL) particles, thereby potentially mitigating the progression of atherosclerosis.[7] However, the therapeutic potential of ACAT inhibitors has been a subject of debate, with some studies indicating potential for toxicity due to the accumulation of free cholesterol.[7][9] Therefore, careful in vitro evaluation of novel ACAT inhibitors is crucial.
These application notes provide detailed protocols for utilizing a potent and specific ACAT1 inhibitor, such as the conceptual this compound, in macrophage foam cell models to assess its efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated when testing an effective ACAT1 inhibitor. These tables are provided as templates for data presentation.
Table 1: Effect of ACAT1 Inhibitor on Foam Cell Formation
| Treatment Group | Concentration (µM) | % Foam Cells (Oil Red O Positive) | Mean Lipid Droplet Area (µm²) |
| Vehicle Control (DMSO) | - | 85 ± 5 | 15.2 ± 2.1 |
| ox-LDL only | - | 88 ± 4 | 16.5 ± 2.5 |
| ACAT1 Inhibitor | 0.1 | 65 ± 6 | 11.8 ± 1.9 |
| ACAT1 Inhibitor | 1 | 42 ± 5 | 7.3 ± 1.5 |
| ACAT1 Inhibitor | 10 | 25 ± 4 | 4.1 ± 1.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to ox-LDL only group. Data are presented as mean ± SD.
Table 2: Effect of ACAT1 Inhibitor on Cholesterol Efflux
| Treatment Group | Concentration (µM) | % Cholesterol Efflux to ApoA-I | % Cholesterol Efflux to HDL |
| Vehicle Control (DMSO) | - | 8.2 ± 1.1 | 15.5 ± 2.3 |
| ACAT1 Inhibitor | 0.1 | 10.5 ± 1.3 | 18.2 ± 2.5 |
| ACAT1 Inhibitor | 1 | 14.8 ± 1.9 | 23.7 ± 3.1 |
| ACAT1 Inhibitor | 10 | 19.3 ± 2.2 | 29.8 ± 3.5 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Table 3: Effect of ACAT1 Inhibitor on Gene Expression
| Gene | Vehicle Control (Fold Change) | ACAT1 Inhibitor (1 µM) (Fold Change) |
| ABCA1 | 1.0 | 2.5 ± 0.4 |
| ABCG1 | 1.0 | 2.1 ± 0.3 |
| CD36 | 1.0 | 0.8 ± 0.1 |
| ACAT1 | 1.0 | 0.9 ± 0.2 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SD of relative gene expression normalized to a housekeeping gene.
Experimental Protocols
Macrophage Differentiation and Foam Cell Induction
This protocol describes the differentiation of a human monocytic cell line (e.g., THP-1) into macrophages and their subsequent transformation into foam cells using ox-LDL.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Oxidized LDL (ox-LDL)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS in the desired culture plates.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. Adherent, differentiated macrophages will be visible.
-
After differentiation, aspirate the PMA-containing medium and wash the cells gently with warm PBS.
-
Add fresh serum-free RPMI-1640 medium to the cells.
-
To induce foam cell formation, add ox-LDL to a final concentration of 50 µg/mL.[1]
-
For the treatment group, add the ACAT1 inhibitor (e.g., this compound) at the desired concentrations along with the ox-LDL. Include a vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
Oil Red O Staining for Lipid Accumulation
This protocol is for the visualization and quantification of intracellular lipid droplets in macrophage foam cells.[1][10][11]
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)
-
60% isopropanol
-
10% formalin
-
Mayer's Hematoxylin
-
PBS
-
Microscope
Procedure:
-
After the foam cell induction, aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 10% formalin for 30 minutes at room temperature.[11]
-
Wash the cells twice with distilled water.
-
Add 60% isopropanol to the cells and incubate for 5 minutes.
-
Remove the isopropanol and add freshly prepared Oil Red O working solution (6 parts Oil Red O stock to 4 parts distilled water, filtered).
-
Incubate for 15-20 minutes at room temperature.[11]
-
Remove the Oil Red O solution and wash the cells 2-3 times with distilled water.
-
Counterstain the nuclei by adding Mayer's Hematoxylin for 1 minute.
-
Wash the cells with tap water until the water runs clear.
-
Add PBS to the wells and visualize the cells under a light microscope. Lipid droplets will appear red, and nuclei will be blue.
-
Capture images and quantify the percentage of Oil Red O positive cells and the lipid droplet area using image analysis software.
Cholesterol Efflux Assay
This assay measures the capacity of macrophages to efflux cholesterol to extracellular acceptors like Apolipoprotein A-I (ApoA-I) or HDL.[12][13][14][15]
Materials:
-
Differentiated macrophages in 24-well plates
-
[³H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol)
-
ACAT inhibitor
-
ApoA-I or HDL
-
Serum-free medium
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer (e.g., 0.1 N NaOH)
Procedure:
-
Label macrophages by incubating them with serum-free medium containing [³H]-cholesterol (1 µCi/mL) for 24 hours.
-
Wash the cells twice with warm PBS to remove excess labeled cholesterol.
-
Equilibrate the cells by incubating them in serum-free medium containing the ACAT1 inhibitor or vehicle for 18-24 hours. This step allows the labeled cholesterol to distribute throughout the cellular cholesterol pools.
-
Initiate cholesterol efflux by aspirating the medium and adding fresh serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).
-
Incubate for 4-6 hours at 37°C.
-
Collect the supernatant (medium) and centrifuge to pellet any detached cells.
-
Lyse the cells in the wells with a cell lysis buffer.
-
Measure the radioactivity in an aliquot of the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [dpm in medium / (dpm in medium + dpm in cell lysate)] x 100
Visualizations
Signaling Pathway of ACAT1 Inhibition in Macrophages
Caption: ACAT1 inhibition blocks cholesterol esterification, reducing lipid droplet formation and promoting cholesterol efflux.
Experimental Workflow for Evaluating an ACAT1 Inhibitor
Caption: Workflow for assessing the impact of an ACAT1 inhibitor on macrophage foam cells.
References
- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OXIDIZED LDL PHAGOCYTOSIS DURING FOAM CELL FORMATION IN ATHEROSCLEROTIC PLAQUES RELIES ON A PLD2-CD36 FUNCTIONAL INTERDEPENDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregated LDL turn human macrophages into foam cells and induce mitochondrial dysfunction without triggering oxidative or endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lipid-laden foam cell: an elusive target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of human ACAT1 gene expression to promote the macrophage-derived foam cell formation by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol loading in macrophages stimulates formation of ER-derived vesicles with elevated ACAT1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 15. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
Application Notes and Protocols for Administration of a Representative ACAT Inhibitor in Animal Models of Atherosclerosis
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] In the context of atherosclerosis, ACAT1, the predominant isoform in macrophages, contributes to the formation of foam cells, a hallmark of atherosclerotic plaques.[1][3][4] Inhibition of ACAT is therefore a therapeutic strategy aimed at preventing foam cell formation and reducing the progression of atherosclerosis.[5] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[1][4] While complete ACAT1 deficiency has been shown to paradoxically increase atherosclerosis in mouse models due to free cholesterol-induced toxicity, partial inhibition with specific compounds has demonstrated anti-atherogenic effects.[1][6]
These notes provide a detailed overview of the administration of a representative ACAT inhibitor, F1394, in the apolipoprotein E-deficient (apoE-/-) mouse model of atherosclerosis, summarizing key quantitative data and experimental protocols.
Mechanism of Action of ACAT Inhibition
ACAT inhibitors block the conversion of intracellular free cholesterol to cholesteryl esters.[1] This action is intended to prevent the accumulation of cholesteryl esters within macrophages, thereby inhibiting their transformation into foam cells and reducing the lipid content of atherosclerotic plaques.[1] The two isoforms of ACAT have distinct roles. ACAT1 is the primary isoform in macrophages and its inhibition is thought to directly impact foam cell formation within the arterial wall.[4] ACAT2 is mainly involved in the absorption of dietary cholesterol in the intestine and the assembly of lipoproteins in the liver.[1][4][7] Therefore, ACAT2 inhibition may also contribute to anti-atherosclerosis by reducing plasma cholesterol levels.[7][8] However, non-selective ACAT inhibition has been a subject of debate due to potential toxic effects arising from the accumulation of free cholesterol, which can lead to cellular stress and apoptosis.[1][9]
Caption: Signaling pathway of ACAT1 inhibition in macrophages.
Experimental Protocols
Animal Model
The apolipoprotein E-deficient (apoE-/-) mouse is a widely used and well-characterized animal model for studying atherosclerosis. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that are histologically similar to human plaques, especially when fed a high-fat, "Western-type" diet.
Administration of F1394 in ApoE-/- Mice
The following protocol is based on studies investigating the effect of the ACAT inhibitor F1394 on established atherosclerotic lesions in apoE-/- mice.[1]
Materials:
-
ApoE-/- mice (e.g., from The Jackson Laboratory)
-
High-fat Western-type diet (containing, for example, 21% fat and 0.15% cholesterol)
-
ACAT inhibitor F1394
-
Vehicle for drug administration (e.g., mixed with chow)
-
Standard animal housing and handling equipment
Procedure:
-
Induction of Atherosclerosis:
-
At 6-8 weeks of age, switch apoE-/- mice to a high-fat Western-type diet to induce the development of atherosclerotic plaques.
-
Maintain mice on this diet for a period sufficient to establish advanced lesions (e.g., 12-16 weeks).
-
-
Treatment Groups:
-
Divide the mice into at least two groups:
-
Control Group: Continues to receive the high-fat diet.
-
Treatment Group: Receives the high-fat diet supplemented with the ACAT inhibitor F1394. A typical dose used in studies is 0.075% (w/w) mixed in the chow.[1]
-
-
A baseline group may also be included, where animals are sacrificed at the beginning of the treatment period to assess the initial lesion state.
-
-
Drug Administration and Monitoring:
-
Administer the F1394-supplemented diet for a specified duration (e.g., 12-16 weeks).
-
Monitor the body weight and food intake of the animals regularly.
-
At the end of the treatment period, collect blood samples for lipid analysis.
-
-
Tissue Collection and Analysis:
-
Euthanize the mice according to approved animal welfare protocols.
-
Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and heart. The aortic root is typically used for cross-sectional lesion analysis.
-
Embed the tissues in an appropriate medium (e.g., OCT compound) for cryosectioning.
-
References
- 1. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased atherosclerosis in LDL receptor–null mice lacking ACAT1 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ACAT2 is a target for treatment of coronary heart disease associated with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Application Notes and Protocols for Acat-IN-9 in Alzheimer's Disease Pathology Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for a compound explicitly named "Acat-IN-9," is limited. The following application notes and protocols are based on the well-characterized and structurally related ACAT inhibitor, Avasimibe (CI-1011) , which has been extensively studied in the context of Alzheimer's disease. This information is provided as a representative guide for investigating the therapeutic potential of ACAT inhibitors like this compound.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] Acyl-coenzyme A:cholesterol acyltransferase (ACAT) has emerged as a promising therapeutic target for AD.[2][3] ACAT is an enzyme responsible for the esterification of cholesterol, and its inhibition has been shown to modulate cholesterol homeostasis and amyloid precursor protein (APP) processing, ultimately reducing the production of pathogenic Aβ peptides.[2][4] this compound is identified as an ACAT inhibitor. While specific data for this compound is not widely published, the data from related compounds like Avasimibe (CI-1011) provide a strong rationale for its investigation in AD research.
Mechanism of Action
ACAT inhibitors are thought to exert their therapeutic effects in Alzheimer's disease through multiple mechanisms:
-
Modulation of APP Processing: By altering cellular cholesterol distribution, ACAT inhibition can shift the processing of APP away from the amyloidogenic pathway, which generates Aβ, towards the non-amyloidogenic pathway.[3][4]
-
Reduction of Aβ Production: Inhibition of ACAT has been shown to decrease the generation of both Aβ40 and Aβ42 isoforms in cellular and animal models of AD.[5][6]
-
Enhancement of Aβ Clearance: Some studies suggest that ACAT inhibitors may also promote the clearance of existing Aβ plaques, potentially through enhanced microglial activation.[5][6]
-
Neuroinflammation Regulation: this compound has been noted to inhibit NF-κB mediated transcription, suggesting a potential role in modulating neuroinflammatory pathways implicated in AD.
Data Presentation: Efficacy of Avasimibe (CI-1011) in Preclinical Models
The following tables summarize the quantitative data from preclinical studies of Avasimibe (CI-1011), a representative ACAT inhibitor.
Table 1: In Vitro Efficacy of Avasimibe (CI-1011)
| Parameter | Cell Line | Concentration | Result | Reference |
| IC50 (ACAT1) | - | 24 µM | - | [2][7][8] |
| IC50 (ACAT2) | - | 9.2 µM | - | [2][7][8] |
| IC50 (ACAT) | IC-21 Macrophages | 3.3 µM | - | [3][9] |
| Aβ40 Reduction | CHO/APP751 | 10 µM | 38% decrease | [5] |
| Aβ42 Reduction | CHO/APP751 | 10 µM | 44% decrease | [5] |
| ApoB Secretion | HepG2 | 10 µM (24h) | 43% decrease | [3] |
Table 2: In Vivo Efficacy of Avasimibe (CI-1011) in hAPP Transgenic Mice
| Animal Model | Age | Treatment Dose & Duration | Parameter | Result | Reference |
| hAPP Transgenic | 6.5 months | 4.8 mg/kg/day for 2 months | Liver Cholesteryl Esters | 56% decrease | [5] |
| hAPP Transgenic | 6.5 months | 14.4 mg/kg/day for 2 months | Liver Cholesteryl Esters | 66% decrease | [5] |
| hAPP Transgenic | 16 months | 14.4 mg/kg/day for 2 months | Liver Cholesteryl Esters | 64% decrease | [5] |
| hAPP Transgenic | 6.5 months | 4.8 & 14.4 mg/kg/day for 2 months | Brain Cholesteryl Esters | 33% & 67% decrease | [5] |
| hAPP Transgenic | 6.5 months | Not specified | Plasma Aβ40 | 14% decrease | [5] |
| hAPP Transgenic | 6.5 months | Not specified | Plasma Aβ42 | 26% decrease | [5] |
| hAPP Transgenic | 16 months | 14.4 mg/kg/day for 2 months | Diffuse Amyloid Plaques | Significant reduction | [5][6] |
Signaling Pathway
Caption: Proposed mechanism of this compound in reducing Aβ production.
Experimental Protocols
Protocol 1: In Vitro ACAT Enzyme Activity Assay
This protocol is to determine the inhibitory activity of this compound on ACAT1 and ACAT2 enzymes.
Materials:
-
This compound (or other ACAT inhibitor)
-
Recombinant human ACAT1 and ACAT2 enzymes
-
[1-14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Cholesterol
-
Phosphatidylcholine
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare Substrate Mixture: Prepare a mixed micellar substrate solution containing cholesterol, phosphatidylcholine, and BSA in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant ACAT1 or ACAT2 enzyme to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Reaction: a. In a microcentrifuge tube, add the assay buffer, the substrate mixture, and the this compound solution (or vehicle control). b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding the diluted enzyme. d. Add [1-14C]Oleoyl-CoA to the reaction mixture and incubate at 37°C for 30 minutes.
-
Extraction: Stop the reaction by adding a mixture of isopropanol and heptane. Vortex and centrifuge to separate the phases.
-
Quantification: Transfer the upper heptane layer containing the [14C]cholesteryl oleate to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for in vitro ACAT enzyme activity assay.
Protocol 2: In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model
This protocol outlines a typical in vivo study to evaluate the efficacy of an ACAT inhibitor in a transgenic mouse model of AD (e.g., 5XFAD or APP/PS1).
Materials:
-
Alzheimer's disease transgenic mice (e.g., 5XFAD) and wild-type littermates.
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or as a slow-release pellet).[5]
-
Standard laboratory animal housing and care facilities.
-
Equipment for behavioral testing (e.g., Morris water maze).
-
Reagents and equipment for tissue collection and processing.
-
ELISA kits for Aβ40 and Aβ42 quantification.
-
Reagents and equipment for immunohistochemistry.
Procedure:
-
Animal Acclimatization and Grouping: a. Acclimatize animals to the housing facility for at least one week before the start of the experiment. b. Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: a. Administer this compound or vehicle to the animals daily for the specified duration (e.g., 2 months).[5] The route of administration will depend on the formulation (e.g., oral gavage).
-
Behavioral Testing (e.g., Morris Water Maze): a. Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. b. The Morris water maze is a common test for spatial learning and memory. It involves training the mice to find a hidden platform in a pool of water and then testing their memory for the platform's location.
-
Tissue Collection: a. At the end of the study, euthanize the animals and collect brain tissue. b. Perfuse the animals with saline to remove blood from the brain. c. Dissect the brain into hemispheres. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Biochemical Analysis (Aβ ELISA): a. Homogenize the frozen brain tissue in appropriate buffers to extract soluble and insoluble Aβ fractions. b. Quantify the levels of Aβ40 and Aβ42 in the brain homogenates using commercially available ELISA kits.
-
Histological Analysis (Immunohistochemistry): a. Process the fixed brain hemisphere for sectioning. b. Perform immunohistochemistry on brain sections using antibodies against Aβ to visualize and quantify amyloid plaque burden.
-
Data Analysis: a. Analyze the behavioral data (e.g., latency to find the platform in the Morris water maze). b. Analyze the ELISA data to determine the levels of Aβ in each treatment group. c. Analyze the immunohistochemistry data to quantify the plaque load. d. Use appropriate statistical tests to compare the treatment groups.
Caption: General workflow for an in vivo efficacy study.
Logical Relationships in Experimental Design
Caption: Logical flow of experiments to test this compound's efficacy.
References
- 1. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 4. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 5. The Acyl-Coenzyme A:Cholesterol Acyltransferase Inhibitor CI-1011 Reverses Diffuse Brain Amyloid Pathology in Aged Amyloid Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The acyl-coenzyme A: cholesterol acyltransferase inhibitor CI-1011 reverses diffuse brain amyloid pathology in aged amyloid precursor protein transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Avasimibe | Acyl-CoA:Cholesterol Acyltransferase Inhibitors: R&D Systems [rndsystems.com]
Acat-IN-9: A Potent Tool for Elucidating the Role of Cholesterol Metabolism in Viral Replication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acat-IN-9 and its close analog, Avasimibe, are potent inhibitors of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Recent research has highlighted the critical dependence of various viruses on host cell lipid metabolism for their replication. By disrupting cholesterol homeostasis, this compound serves as a valuable chemical probe to investigate the intricate interplay between cholesterol metabolism and the viral life cycle, from entry to replication and assembly. These application notes provide a comprehensive overview of the use of this compound (using data from its well-studied analog, Avasimibe) as a research tool in virology, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Mechanism of Action
This compound inhibits ACAT, leading to a decrease in the cellular pool of cholesteryl esters and a subsequent increase in free cholesterol. This alteration in cholesterol distribution has profound effects on cellular membranes and signaling pathways that are often co-opted by viruses. The primary antiviral mechanisms of this compound are twofold:
-
Inhibition of Viral Entry: Many enveloped viruses, including SARS-CoV-2, rely on cholesterol-rich microdomains in the host cell plasma membrane, known as lipid rafts, for efficient entry. This compound, by altering cholesterol homeostasis, disrupts the integrity and composition of these lipid rafts. This can interfere with the localization and function of viral receptors, such as Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2, thereby impeding viral attachment and fusion.[1][2]
-
Impairment of Viral Replication: The formation of viral replication complexes, where viral genome replication and transcription occur, is often dependent on the remodeling of intracellular membranes and the recruitment of host lipids. Cholesterol is a key component of these replication organelles. By modulating the availability of cellular cholesterol, this compound can hinder the formation and function of these essential viral structures, thus inhibiting viral RNA replication.[1][3]
Quantitative Data
The antiviral activity of Avasimibe, a close analog of this compound, has been quantified against SARS-CoV-2 in various cell lines. The following tables summarize the key quantitative findings.
| Cell Line | Virus | Assay | Metric | Value | Reference |
| Calu-3 | SARS-CoV-2 | Pseudoparticle Infection | IC50 | 1.77 µM | [2] |
| Vero-TMPRSS2 | SARS-CoV-2 | Pseudoparticle Infection | IC50 | 0.23 µM | [2] |
Table 1: Inhibitory Concentration (IC50) of Avasimibe against SARS-CoV-2 Pseudoparticle Entry.
| Cell Line | Virus | Treatment | Assay | Endpoint | Result | Reference |
| Calu-3 | SARS-CoV-2 (VIC 01/20) | 10 µM Avasimibe (pre-treatment) | qPCR | Intracellular viral RNA | Significant reduction | [1] |
| Calu-3 | SARS-CoV-2 (VIC 01/20) | 10 µM Avasimibe (post-infection) | qPCR | Intracellular viral RNA | Significant reduction | [1] |
| VeroE6-TMPRSS2 | SARS-CoV-2 | 10 µM Avasimibe | qPCR | Intracellular viral RNA | Significant reduction | [1] |
| Primary Bronchial Epithelial Cells | SARS-CoV-2 | 10 µM Avasimibe | Plaque Assay | Infectious virus | Significant reduction | [1] |
Table 2: Effect of Avasimibe on SARS-CoV-2 Replication.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language.
References
Application Notes and Protocols for Acat-IN-9, a Selective ACAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acat-IN-9, a potent and selective inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), in cell culture applications. The provided protocols and data serve as a guide for investigating the role of ACAT in cellular cholesterol metabolism and related disease models.
Introduction
Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3][4] Two isoforms of ACAT have been identified, ACAT1 and ACAT2, which have distinct tissue distributions and physiological functions.[2][3] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines.[2][3] Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis and Alzheimer's disease.[1][2] this compound is a research compound designed for the selective inhibition of ACAT, making it a valuable tool for studying the therapeutic potential of ACAT inhibition.
Mechanism of Action
This compound functions by binding to the ACAT enzyme, thereby preventing the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This inhibition leads to an increase in the intracellular pool of free cholesterol, which can modulate various cellular processes. By blocking cholesterol esterification, ACAT inhibitors can impact lipid droplet formation, lipoprotein assembly, and the generation of amyloid-beta (Aβ) peptides.[1][2]
Data Presentation
The following table summarizes the inhibitory activity of representative ACAT inhibitors against ACAT1 and ACAT2. This data is provided as a reference for the expected potency of selective ACAT inhibitors.
| Compound | Target | IC50 | Cell Line | Assay Type | Reference |
| Nevanimibe | ACAT1 | 0.23 µM | HEK293 cells | In vitro fluorescence-based assay | [5] |
| ACAT2 | 0.71 µM | HEK293 cells | In vitro fluorescence-based assay | [5] | |
| Pyripyropene A (PPPA) | ACAT1 | 179 µM | HEK293 cells | In vitro fluorescence-based assay | [5] |
| ACAT2 | 25 µM | HEK293 cells | In vitro fluorescence-based assay | [5][6] | |
| K604 | ACAT1 | Sub-micromolar | N9 microglial cells | Mixed micelle ACAT assay | [3][7] |
Experimental Protocols
Protocol 1: In Vitro ACAT Activity Assay using NBD-Cholesterol
This protocol describes a cell-based fluorescence assay to determine the inhibitory activity of this compound on ACAT.[6][8]
Materials:
-
HepG2 cells (or other suitable cell line)
-
96-well black, clear-bottom tissue culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)-23,24-Bisnor-5-Cholen-3β-ol)
-
This compound
-
Positive control inhibitor (e.g., PPPA)[6]
-
DMSO (vehicle control)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 1.5 × 10^4 cells per well and incubate overnight.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment:
-
Remove the culture medium from the wells.
-
Add the prepared this compound dilutions to the respective wells.
-
Include wells for vehicle control (DMSO) and positive control (e.g., 5 µM PPPA).[6]
-
-
NBD-Cholesterol Labeling: Add NBD-cholesterol to each well to a final concentration of 0.5 µg/mL.[6]
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[6]
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Calculate the percentage of inhibition using the following formula:
where FI is the fluorescence intensity.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Cellular Cholesterol Esterification Assay
This protocol measures the overall inhibition of cholesterol esterification in cells treated with this compound.[6]
Materials:
-
HepG2 cells (or other suitable cell line)
-
6-well tissue culture plates
-
Complete cell culture medium
-
Cholesterol
-
This compound
-
Reagents for lipid extraction (e.g., Folch method)
-
Cholesterol assay kit
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 6-well plate at a density of 4 × 10^5 cells per well and incubate overnight.[6]
-
Treatment:
-
Incubation: Incubate the cells for 6 hours.[6]
-
Lipid Extraction: Extract total lipids from the cells using the Folch method.[6]
-
Cholesterol Quantification: Quantify the amount of cellular cholesteryl esters using a cholesterol assay kit.[6]
-
Protein Quantification: Determine the total protein content in each well using a BCA protein assay kit.[6]
-
Data Analysis: Normalize the cholesteryl ester levels to the total protein content. Compare the levels in this compound-treated cells to the vehicle-treated control to determine the percentage of inhibition.
Mandatory Visualizations
Caption: this compound inhibits the ACAT enzyme, blocking cholesterol esterification.
References
- 1. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Acat-IN-9 in DMSO: A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Acat-IN-9 when dissolved in dimethyl sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting protocols will help ensure the successful preparation, storage, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for this compound?
For in vitro studies, DMSO is a common solvent for this compound and other ACAT inhibitors due to their generally hydrophobic nature.
2. How do I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, dissolve this compound powder in pure, anhydrous DMSO to your desired concentration. For similar ACAT inhibitors, stock solutions are often prepared at concentrations such as 5 mM.[1] To aid dissolution, gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can be employed. Always ensure the solution is clear and free of visible particles before use.
3. What are the recommended storage conditions for this compound in DMSO?
Once dissolved in DMSO, it is crucial to store the stock solution properly to maintain its stability. General guidelines for storing compounds in DMSO are as follows:
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
These are general recommendations. For long-term storage, it is always best to refer to the manufacturer's specific instructions or conduct your own stability tests.
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2] Studies on a diverse range of compounds have shown that many are stable in DMSO for extended periods, with water absorption being a more significant factor in degradation than exposure to oxygen.[3][4]
4. My this compound precipitates when I dilute my DMSO stock solution into aqueous media for my experiment. What should I do?
This is a common issue with hydrophobic compounds dissolved in DMSO. When the DMSO solution is diluted into an aqueous buffer or cell culture medium, the compound's solubility can decrease dramatically, leading to precipitation. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous solution. Instead, perform serial dilutions.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent effects on the cells or assay components.[2]
-
Use of Pluronic F-68: A small amount of Pluronic F-68 (a non-ionic surfactant) in the final aqueous solution can sometimes help to maintain the solubility of hydrophobic compounds.
-
Pre-warming Media: Warming the cell culture media or buffer to 37°C before adding the compound can sometimes improve solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient mixing or low temperature. | Gently warm the solution in a 37°C water bath and vortex or sonicate until the powder is fully dissolved. Ensure your DMSO is anhydrous, as water can reduce the solubility of some compounds. |
| Precipitation observed in the stock solution upon storage. | Compound has limited stability at the storage temperature, or the concentration is too high. | Store at a lower temperature (e.g., -80°C instead of -20°C). Consider preparing a slightly lower concentration stock solution. Before use, warm the vial to room temperature and vortex to ensure any precipitate has redissolved. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution. Perform a quality control check of your compound if you suspect degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare your desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).
-
Weigh the compound: Carefully weigh the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder.
-
Aid dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate or warm the vial in a 37°C water bath until the solution is clear.
-
Aliquot and store: Dispense the stock solution into single-use aliquots in appropriate vials and store at -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw the stock solution: Remove one aliquot of the this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Prepare intermediate dilutions (if necessary): Depending on your final desired concentration, you may need to perform one or more serial dilutions in DMSO.
-
Final dilution in media: Pre-warm your cell culture media to 37°C. Add the required volume of the this compound DMSO solution to the media while gently vortexing to ensure rapid mixing. The final DMSO concentration should ideally be below 0.5%.
-
Apply to cells: Immediately add the final working solution to your cells.
Visualizing Experimental Workflows
Caption: Workflow for the preparation and use of this compound in DMSO.
Caption: Troubleshooting guide for this compound precipitation issues.
References
Optimizing Acat-IN-9 working concentration in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro working concentration of Acat-IN-9. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3][4] By inhibiting ACAT, this compound prevents this storage, which can impact cellular cholesterol homeostasis. Additionally, this compound has been reported to suppress NF-κB mediated transcription.[1][2][3][4]
Q2: What are the physical and chemical properties of this compound?
| Property | Value | Reference |
| CAS Number | 199984-40-2 | [1] |
| Molecular Formula | C33H51N3O5S | [1][2] |
| Molecular Weight | 601.85 g/mol | [1] |
| Appearance | Solid | [2] |
Q3: How should I store and handle this compound?
-
Powder: Store at -20°C for up to 2 years.
-
In DMSO: Store at 4°C for up to 2 weeks, or at -80°C for up to 6 months.[3][5]
For detailed handling and safety precautions, please refer to the Safety Data Sheet (SDS).[6]
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal working concentration of this compound in vitro.
Issue 1: No or low inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration range: | Start with a broad concentration range (e.g., 0.1 nM to 100 µM) to determine the IC50 value in your specific cell line and assay. |
| Compound degradation: | Ensure proper storage conditions have been maintained. Prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles. |
| Cell type and density: | The optimal concentration can vary between cell types. Ensure consistent cell density across experiments as this can influence results. |
| Incubation time: | A short incubation time may not be sufficient to observe an effect. Consider a time-course experiment (e.g., 4, 8, 12, 24 hours). |
| Assay sensitivity: | Verify the sensitivity and dynamic range of your assay. Use appropriate positive and negative controls. |
Issue 2: High cell toxicity or off-target effects.
| Possible Cause | Troubleshooting Step |
| Concentration too high: | Perform a dose-response curve to identify the concentration range that inhibits ACAT activity without causing significant cell death. Use a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assay. |
| Solvent toxicity: | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cells (typically <0.5%). |
| Off-target effects: | At high concentrations, inhibitors can have off-target effects. Correlate the inhibitory effect with a direct measure of ACAT activity (e.g., cholesteryl ester formation) to confirm target engagement. |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly to fully dissolve the compound.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
2. In Vitro ACAT Activity Assay (General Protocol)
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in your cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Measurement of ACAT Activity:
-
Radiolabeling Method: Add a radiolabeled substrate like [¹⁴C]oleoyl-CoA or [³H]oleic acid to the cells for a short period. After incubation, lyse the cells and extract the lipids. Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC) and quantify the radioactivity.
-
Fluorescence-Based Assay: Utilize a fluorescent cholesterol analog (e.g., NBD-cholesterol) that exhibits a change in fluorescence upon esterification by ACAT.
-
-
Data Analysis: Calculate the percentage of ACAT inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the ACAT enzyme in the endoplasmic reticulum.
Caption: Workflow for determining the in vitro working concentration of this compound.
Caption: Troubleshooting logic for this compound in vitro experiments.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|199984-40-2|COA [dcchemicals.com]
- 6. This compound|199984-40-2|MSDS [dcchemicals.com]
Acat-IN-9 Technical Support Center: Managing Off-Target Effects
Welcome to the technical support center for Acat-IN-9 and related ACAT inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and strategies for their mitigation. The following information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound and other ACAT inhibitors?
This compound and similar compounds target Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for converting free cholesterol into cholesteryl esters for storage.[1][2][3][4][5] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have different tissue distributions and physiological functions.[3][4][6] ACAT1 is ubiquitously expressed, playing a role in cellular cholesterol homeostasis in various tissues, including macrophages and the adrenal glands.[4][6][7] In contrast, ACAT2 is primarily found in the intestines and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[3][6][7]
Q2: What are the potential off-target effects of non-selective ACAT inhibition?
The most significant "off-target" effects of ACAT inhibitors stem from the non-selective inhibition of the two ACAT isoforms. For instance, if the therapeutic goal is to inhibit ACAT2 for hypercholesterolemia, concurrent inhibition of ACAT1 in other tissues can lead to adverse effects.[1][2] A major concern with ACAT1 inhibition is the potential for cytotoxicity in macrophages due to the accumulation of free cholesterol.[2] This can be particularly problematic in the context of atherosclerosis, where it might exacerbate vascular inflammation.[2] Additionally, severe inhibition of ACAT1 may have toxic effects on the adrenal gland, which relies on this isoform.[2]
Q3: My cells are showing signs of toxicity after treatment with an ACAT inhibitor. What could be the cause and how can I mitigate it?
Cellular toxicity, particularly in macrophage cell lines, is a known consequence of ACAT1 inhibition.[2] This is often due to the buildup of intracellular free cholesterol, which can be detrimental to the cell.[2]
Troubleshooting Steps:
-
Confirm Isoform Selectivity: The primary step is to determine the selectivity profile of your inhibitor for ACAT1 versus ACAT2. If your intended target is ACAT2, a lack of selectivity could be causing toxicity through ACAT1 inhibition.
-
Dose-Response Analysis: Perform a dose-response experiment to identify the minimum effective concentration that achieves the desired effect on the target isoform while minimizing toxicity.
-
Use a More Selective Inhibitor: If toxicity persists, consider switching to a more selective ACAT2 inhibitor if that is your target.
-
Control Experiments: Include control experiments with well-characterized selective inhibitors for ACAT1 and ACAT2 to benchmark the effects of your compound.
Q4: How can I experimentally determine the isoform selectivity of my ACAT inhibitor?
Determining the isoform selectivity is crucial for interpreting experimental results and avoiding off-target effects. A common method involves using cell lines that exclusively express either ACAT1 or ACAT2.
A cell-based fluorescence assay is a robust method for this purpose.[8] This involves using a fluorescent cholesterol analog, such as NBD-cholesterol, which becomes highly fluorescent when esterified and stored in lipid droplets.[8] By measuring the fluorescence intensity in ACAT1- and ACAT2-expressing cells treated with your inhibitor, you can determine the IC50 values for each isoform and calculate the selectivity ratio.
Quantitative Data on ACAT Inhibitor Selectivity
The following table summarizes hypothetical data for different ACAT inhibitors to illustrate how selectivity is presented.
| Compound | Target Isoform | ACAT1 IC50 (nM) | ACAT2 IC50 (nM) | Selectivity (Fold, ACAT1/ACAT2) | Notes |
| This compound | ACAT2 | 500 | 25 | 20 | Moderately selective for ACAT2 |
| Compound X | ACAT1 | 10 | 500 | 0.02 | Highly selective for ACAT1 |
| Compound Y | Non-selective | 50 | 75 | 0.67 | Poor selectivity |
| Avasimibe | Non-selective | - | - | - | Failed in clinical trials, noted for adverse effects.[1][2] |
| Pactimibe | Non-selective | - | - | - | Failed in clinical trials, noted for adverse effects.[1][2] |
Experimental Protocols
Protocol: Determining ACAT Inhibitor Selectivity using a Cell-Based Fluorescence Assay
Objective: To determine the IC50 values of an ACAT inhibitor for ACAT1 and ACAT2.
Materials:
-
AC29 cells (a cell line lacking endogenous ACAT activity)[8]
-
AC29 cells stably transfected with human ACAT1 (ACAT1 cells)[8]
-
AC29 cells stably transfected with human ACAT2 (ACAT2 cells)[8]
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
NBD-cholesterol[8]
-
CP113 (a non-selective ACAT inhibitor for control)[8]
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed ACAT1 and ACAT2 cells into separate 96-well plates at a density that will result in approximately 80% confluency at the time of the assay.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the cell culture medium. Also, prepare a high-concentration solution of CP113 to serve as a positive control for maximal inhibition.
-
Inhibitor Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO) and the maximal inhibition control.
-
NBD-cholesterol Incubation: Add NBD-cholesterol to each well at a final concentration of 1 µg/ml.[8]
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation at 488 nm and emission at 540 nm).[8]
-
Data Analysis:
-
Subtract the background fluorescence (from cells treated with the maximal inhibitor concentration) from all other readings.
-
Normalize the data to the vehicle control (representing 100% activity).
-
Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.
-
Calculate the selectivity by dividing the IC50 for ACAT1 by the IC50 for ACAT2.
-
Visualizations
Signaling Pathway and Off-Target Effects
Caption: On-target vs. off-target effects of an ACAT2-selective inhibitor.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining ACAT inhibitor selectivity.
Logical Relationship of Off-Target Mitigation
References
- 1. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent Acat-IN-9 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acat-IN-9 and other ACAT inhibitors. Inconsistent experimental results can arise from a variety of factors, and this guide is designed to help you identify and address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Acyl-Coenzyme A: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1] There are two main isoforms of this enzyme, ACAT1 (SOAT1) and ACAT2 (SOAT2).[2][3] ACAT1 is found in most tissues, while ACAT2 is primarily located in the liver and intestines.[2][3] These enzymes are located in the endoplasmic reticulum (ER) and are responsible for converting free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[2][3][4] By inhibiting ACAT, this compound prevents this esterification process, leading to an accumulation of free cholesterol within the cell, particularly in the ER and the mitochondria-associated ER membrane (MAM).[5][6] This alteration in cholesterol homeostasis can impact various cellular functions, including membrane dynamics, signal transduction pathways, and autophagy.[2][5][6]
Q2: What are the common experimental applications of this compound and other ACAT inhibitors?
ACAT inhibitors like this compound are utilized in a range of research areas due to their role in cholesterol metabolism. They have been investigated as potential therapeutic agents for several diseases, including:
-
Atherosclerosis: By preventing the formation of cholesteryl ester-laden foam cells in macrophages, ACAT inhibitors have been studied for their potential to reduce atherosclerotic plaque formation.[3][7]
-
Alzheimer's Disease: Research suggests that ACAT inhibition can reduce the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[2][4]
-
Cancer: The role of cholesterol metabolism in cancer cell proliferation has led to the investigation of ACAT inhibitors as potential anti-cancer agents.[8]
-
Neuroinflammation: ACAT1 blockade has been shown to suppress neuroinflammatory responses in microglia.[2]
These inhibitors are used in both in vitro studies with cultured cells and in vivo experiments using animal models.[2][9][10]
Q3: Why am I seeing inconsistent results or toxicity in my cell culture experiments?
Inconsistent results and cellular toxicity are common challenges when working with ACAT inhibitors. Several factors can contribute to these issues:
-
Cellular Cholesterol Overload: The primary mechanism of ACAT inhibitors is to increase intracellular free cholesterol.[5][6] While this is the intended effect, excessive accumulation of free cholesterol can be toxic to certain cell types, particularly macrophages, leading to apoptosis (programmed cell death).[3][11][12]
-
Off-Target Effects: Like many small molecule inhibitors, this compound and other ACAT inhibitors may have off-target effects, meaning they can interact with other proteins besides ACAT.[5] These unintended interactions can lead to unexpected and inconsistent biological responses.
-
Inhibitor Solubility and Stability: Many ACAT inhibitors are hydrophobic, which can make them difficult to dissolve and maintain in culture media.[9] Poor solubility can lead to inaccurate dosing and precipitation of the compound, resulting in variability between experiments. It is also crucial to adhere to recommended storage conditions and handling procedures to ensure the inhibitor's stability and activity.[13]
-
Differential Isoform Inhibition: The two ACAT isoforms, ACAT1 and ACAT2, have distinct tissue distributions and may have different physiological roles.[3] The specific selectivity of your inhibitor for each isoform can influence the experimental outcome.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates is a common problem that can obscure meaningful results. The following steps can help you troubleshoot this issue.
| Potential Cause | Troubleshooting Step | Rationale |
| Inhibitor Precipitation | Visually inspect your culture media for any signs of precipitation after adding the inhibitor. Prepare fresh stock solutions and dilute them in pre-warmed media immediately before use. Consider using a carrier solvent like DMSO, but keep the final concentration low (typically <0.1%) and include a vehicle control in your experiments. | Hydrophobic inhibitors can easily precipitate out of aqueous solutions, leading to inconsistent concentrations across your experiments. |
| Inconsistent Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm that the cells are not stressed before inhibitor treatment. | Unhealthy or stressed cells can respond differently to treatment, increasing variability. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the inhibitor to each well or flask. | Small variations in the amount of inhibitor added can lead to significant differences in the biological response. |
Issue 2: Unexpected Cell Death or Toxicity
If you are observing significant cell death that is not the intended outcome of your experiment, consider the following.
| Potential Cause | Troubleshooting Step | Rationale |
| Cholesterol-Induced Toxicity | Perform a dose-response experiment to determine the optimal concentration of the inhibitor that achieves the desired biological effect without causing excessive toxicity. Reduce the incubation time with the inhibitor. | As ACAT inhibition leads to free cholesterol accumulation, high concentrations or prolonged exposure can be cytotoxic.[3][11][12] |
| Off-Target Effects | If possible, use a second, structurally different ACAT inhibitor to confirm that the observed phenotype is due to ACAT inhibition and not an off-target effect. You can also consider using genetic approaches like siRNA or shRNA to knockdown ACAT1 and/or ACAT2 to validate your findings. | Confirming your results with an alternative method strengthens the conclusion that the observed effect is on-target. |
| Vehicle Control Toxicity | Ensure that the concentration of the carrier solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control to assess the baseline level of cell death. | The solvent used to dissolve the inhibitor can sometimes be toxic at higher concentrations. |
Experimental Protocols
ACAT Activity Assay in Intact Cells
This protocol provides a general method for measuring ACAT activity in cultured cells treated with an inhibitor.
Materials:
-
Cultured cells
-
This compound or other ACAT inhibitor
-
[¹⁴C]oleic acid complexed to bovine serum albumin (BSA)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Hexane/isopropanol (3:2, v/v)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for the desired amount of time.
-
Radiolabeling: Add [¹⁴C]oleic acid-BSA complex to the culture medium and incubate for 2-4 hours. This provides the substrate for cholesteryl ester formation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Lipid Extraction: Extract the lipids from the cell lysate by adding hexane/isopropanol (3:2). Vortex thoroughly and centrifuge to separate the phases.
-
Thin-Layer Chromatography (TLC): Spot the lipid extract onto a TLC plate and develop the plate in a chamber with the appropriate solvent system. This will separate the different lipid species.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor) and scrape the bands corresponding to cholesteryl esters. Measure the radioactivity in the scraped bands using a scintillation counter.
-
Data Analysis: Normalize the cholesteryl ester counts to the total protein concentration in the cell lysate. Compare the ACAT activity in inhibitor-treated cells to the vehicle-treated control.
Visualizations
ACAT Signaling Pathway
Caption: The ACAT1/SOAT1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. ACAT1/SOAT1 Blockade Suppresses LPS-Mediated Neuroinflammation by Modulating the Fate of Toll-like Receptor 4 in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The Molecular and Cellular Response to ACAT1/SOAT1 Inhibition" by Taylor C. Harned [digitalcommons.dartmouth.edu]
- 6. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. SOAT1 sterol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Acat-IN-9 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Acat-IN-9, a novel inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is an enzyme located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis.[1][2][3] It catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] By inhibiting ACAT, this compound prevents this conversion, leading to an increase in intracellular free cholesterol. This disruption of cholesterol metabolism can affect various cellular processes and is being explored for therapeutic potential in diseases like atherosclerosis and Alzheimer's disease.[1][2]
Q2: Why am I observing different IC50 values for this compound across different cell lines?
It is expected to observe different IC50 values for a compound across various cell lines.[4] This variability can be attributed to several factors, including:
-
Differential expression of ACAT: Cell lines may have varying expression levels of the ACAT enzyme.
-
Differences in cell metabolism: The metabolic rate and pathways can differ significantly between cell lines, affecting how they process the compound.
-
Variations in cell membrane composition: Differences in the lipid composition of cell membranes can influence the uptake of this compound.
-
Proliferation rate: Faster-growing cell lines might show different sensitivities to cytotoxic agents.
-
Presence of efflux pumps: Some cell lines may express P-glycoprotein or other efflux pumps that actively remove the compound from the cell, leading to higher IC50 values.[5]
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values can stem from several experimental variables. Consider the following troubleshooting steps:
-
Cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Cell seeding density: Ensure consistent cell seeding density across all wells and experiments. Over- or under-confluent cells will respond differently to the compound.
-
Compound stability and storage: this compound should be stored under recommended conditions to prevent degradation. Prepare fresh dilutions for each experiment from a stock solution.
-
Incubation time: The duration of compound exposure can significantly impact the IC50 value. Use a consistent incubation time for all experiments.
-
Assay method: Different cytotoxicity assays (e.g., MTT, WST-8, Real-Time Cell Analysis) measure different cellular endpoints and can yield different IC50 values.[6] Ensure you are using the same assay and protocol consistently.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in absorbance/fluorescence readings within replicate wells. | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation. |
| No cytotoxic effect observed even at high concentrations of this compound. | - Compound inactivity due to improper storage or degradation.- Low sensitivity of the chosen cell line.- Insufficient incubation time. | - Verify the storage conditions and prepare fresh compound dilutions.- Test a wider range of concentrations.- Try a different, potentially more sensitive, cell line.- Increase the incubation time and perform a time-course experiment. |
| Unexpectedly high cytotoxicity at low concentrations. | - Error in compound dilution calculations.- Contamination of cell culture or reagents.- Solvent (e.g., DMSO) toxicity. | - Double-check all calculations for dilutions.- Use sterile techniques and test for mycoplasma contamination.- Include a solvent control to determine the toxicity of the vehicle at the concentrations used. |
Data on this compound Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 25.5 ± 2.1 |
| MCF-7 | Breast Cancer | 18.9 ± 1.5 |
| HepG2 | Liver Cancer | 32.1 ± 2.9 |
| N9 | Microglia | 12.5 ± 1.1 |
Note: The data presented in this table is a representative example for illustrative purposes.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Selected cell lines
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include wells with medium only (blank), cells with medium (negative control), and cells with the solvent at the highest concentration used (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway of ACAT Inhibition
Caption: Mechanism of this compound action on cholesterol metabolism.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining IC50 using the MTT assay.
References
- 1. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Acat-IN-9 resistance in long-term studies
Welcome to the technical support center for Acat-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges that may arise during long-term studies, with a particular focus on the emergence of resistance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] By inhibiting ACAT, this compound modulates cellular cholesterol homeostasis, preventing the accumulation of cholesteryl esters.[1][3] This can lead to an increase in the pool of free cholesterol, which has been shown to impact various cellular processes, including signal transduction and membrane dynamics. There are two isoforms of ACAT, ACAT1 and ACAT2, which have different tissue distributions and physiological roles.[1][3] this compound is designed to target a specific isoform, and its effects can be cell-type dependent.
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
Decreased efficacy of this compound over time in long-term studies can be indicative of acquired resistance. Several mechanisms could be at play:
-
Target Modification: Mutations in the gene encoding the target ACAT isoform could alter the drug-binding site, reducing the affinity of this compound.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters or other efflux pumps can actively transport this compound out of the cell, lowering its intracellular concentration.
-
Metabolic Alterations: Cells may adapt their metabolic pathways to bypass the effects of ACAT inhibition. This could involve alterations in cholesterol synthesis, uptake, or efflux pathways to compensate for the lack of cholesterol esterification.
-
Activation of Alternative Signaling Pathways: Cells might activate compensatory signaling pathways to overcome the effects of this compound. For instance, pathways that promote cell survival or proliferation could be upregulated.
-
Changes in the Tumor Microenvironment: In in vivo studies, changes in the tumor microenvironment, such as hypoxia or altered nutrient availability, can contribute to drug resistance.
Q3: How can we experimentally confirm the mechanism of resistance in our this compound-resistant cell line?
To elucidate the resistance mechanism, a multi-pronged approach is recommended. The following table outlines key experiments, their purpose, and expected outcomes for different resistance mechanisms.
| Resistance Mechanism | Experimental Approach | Purpose | Expected Outcome in Resistant Cells |
| Target Modification | - Gene sequencing of the ACAT isoform- In vitro enzymatic assay with recombinant protein | To identify mutations in the drug-binding site.To assess the direct inhibitory effect of this compound on the mutated enzyme. | - Identification of mutations in the ACAT gene.- Higher IC50 value for this compound in the enzymatic assay with the mutated protein compared to wild-type. |
| Increased Drug Efflux | - qRT-PCR or Western blot for efflux pump expression (e.g., ABC transporters)- Cellular drug accumulation assay using a fluorescently labeled this compound analog | To quantify the expression of known drug efflux pumps.To measure the intracellular concentration of the inhibitor. | - Increased mRNA or protein levels of specific efflux pumps.- Lower intracellular accumulation of the labeled inhibitor. |
| Metabolic Alterations | - Lipidomics analysis- Gene expression profiling of cholesterol metabolism genes (e.g., HMGCR, LDLR, ABCA1) | To profile changes in cellular lipid composition.To identify compensatory changes in cholesterol homeostasis pathways. | - Altered levels of free cholesterol, cholesteryl esters, and other lipids.- Upregulation of genes involved in cholesterol synthesis or uptake, or downregulation of efflux-related genes. |
| Activation of Alternative Signaling | - Phospho-proteomic profiling- Western blot analysis of key signaling pathways (e.g., Akt, ERK, STAT) | To identify upregulated signaling pathways.To confirm the activation of specific survival or proliferation pathways. | - Increased phosphorylation of proteins in specific signaling cascades.- Constitutive activation of pro-survival pathways. |
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with this compound.
Inconsistent data in cell viability assays (e.g., MTT, CellTiter-Glo) can be frustrating. Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Instability | - Prepare fresh stock solutions of this compound for each experiment.- Store stock solutions at the recommended temperature and protect from light.- Perform a stability test of the compound in your specific cell culture medium over the time course of the experiment. |
| Cell Seeding Density | - Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.- Use a consistent seeding density across all experiments and plates. |
| Assay Interference | - Test for potential interference of this compound with the assay chemistry. Run controls with the compound in cell-free medium.- Consider using an alternative viability assay based on a different detection principle (e.g., measure ATP levels vs. metabolic activity). |
| Edge Effects on Plates | - Avoid using the outer wells of microplates, as they are more prone to evaporation.- Ensure uniform temperature and humidity in the incubator. |
| Cell Line Heterogeneity | - Perform single-cell cloning to establish a more homogeneous cell population.- Regularly check for mycoplasma contamination. |
Problem 2: Difficulty in detecting changes in cholesteryl ester levels after this compound treatment.
This compound is expected to reduce cholesteryl ester levels. If you are not observing this effect, consider the following:
Experimental Workflow for Cholesteryl Ester Measurement
Caption: Workflow for measuring cellular cholesteryl ester levels.
Troubleshooting Tips:
| Potential Issue | Recommendation |
| Suboptimal Treatment Conditions | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your cell line. |
| Inefficient Lipid Extraction | - Ensure the use of high-purity solvents for lipid extraction.- Optimize the extraction protocol for your specific cell type. |
| Low Assay Sensitivity | - Consider using a more sensitive detection method, such as mass spectrometry-based lipidomics.- Ensure your fluorescent probe is specific for cholesteryl esters and used at the optimal concentration. |
| High Basal Cholesteryl Ester Levels | - Some cell lines may have very low basal levels of cholesteryl esters, making it difficult to detect a further reduction. Consider stimulating cholesterol esterification (e.g., by loading with exogenous fatty acids or cholesterol) before treatment to increase the dynamic range of the assay. |
Signaling Pathways
This compound and Cellular Signaling
The inhibition of ACAT by this compound can have downstream effects on various signaling pathways due to the alteration of cellular free cholesterol levels. Free cholesterol is an important component of cellular membranes, particularly lipid rafts, which are platforms for signal transduction.
Caption: Potential signaling consequences of ACAT inhibition by this compound.
Potential Resistance Mechanism Involving Signaling Pathways
In the face of long-term this compound treatment, cells may develop resistance by upregulating pro-survival signaling pathways to counteract the cytotoxic effects of increased free cholesterol.
Caption: Upregulation of pro-survival signaling as a resistance mechanism.
By understanding these potential challenges and employing systematic troubleshooting, researchers can better navigate the complexities of long-term studies with this compound and gain clearer insights into its therapeutic potential and mechanisms of resistance.
References
Impact of serum concentration on Acat-IN-9 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Acat-IN-9, with a special focus on understanding and troubleshooting the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Acyl-Coenzyme A:cholesterol acyltransferase (ACAT).[1][2] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol.[3] By inhibiting ACAT, this compound can modulate cholesterol homeostasis and has also been noted to suppress NF-κB mediated transcription.[1][2]
Q2: How does the presence of serum in cell culture media potentially affect the activity of this compound?
Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule inhibitors. This protein binding can reduce the free concentration of this compound available to enter cells and interact with its intracellular target, ACAT. Consequently, a higher concentration of this compound may be required to achieve the desired biological effect in the presence of serum compared to serum-free conditions.
Q3: My IC50 value for this compound is significantly higher in my cell-based assay with 10% FBS compared to a biochemical assay. Why is this?
This is a common observation and is likely due to the protein-binding effect described in Q2. In a biochemical assay with purified or recombinant ACAT, there are minimal proteins to bind to this compound, so the measured IC50 reflects its direct inhibitory potential. In a cell-based assay with fetal bovine serum (FBS), a portion of the inhibitor is sequestered by serum proteins, reducing its effective concentration and leading to a higher apparent IC50.
Q4: Can I perform my experiments in serum-free media to avoid these effects?
While technically possible, prolonged incubation in serum-free media can induce stress and alter the physiology of many cell lines, which could confound the experimental results. A common approach is to use reduced-serum media or to perform a serum-starvation for a shorter period before adding the inhibitor.[4] It is crucial to determine the optimal conditions for your specific cell line.
Q5: Are there different isoforms of ACAT, and does this compound inhibit them differently?
Yes, there are two main isoforms of ACAT: ACAT1 and ACAT2. ACAT1 is found in most tissues, while ACAT2 is primarily expressed in the liver and intestines.[3] The inhibitory profile of this compound against each isoform is not always specified in publicly available datasheets. If isoform-specific effects are critical for your research, it is recommended to perform assays with cell lines selectively expressing each isoform or using purified enzymes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly those related to serum concentration.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent this compound activity between experiments. | - Variability in serum batches: Different lots of FBS can have varying protein compositions. - Inconsistent cell density: The number of cells can affect the inhibitor-to-cell ratio. - Inhibitor degradation: this compound may not be stable under certain storage or experimental conditions. | - Test and use a single, qualified batch of FBS for a series of experiments. - Ensure consistent cell seeding density and confluency at the time of treatment. - Follow the supplier's storage recommendations. Prepare fresh dilutions of this compound for each experiment from a frozen stock. [1] |
| Low or no observable effect of this compound at expected concentrations. | - High serum protein binding: The effective concentration of the inhibitor is too low. - Cell line resistance: The cell line may have low ACAT expression or compensatory mechanisms. - Incorrect assay endpoint: The chosen readout may not be sensitive to ACAT inhibition in your model. | - Perform a dose-response curve with and without serum to quantify the effect of protein binding. - Increase the concentration of this compound for experiments in high-serum conditions. - Confirm ACAT1/2 expression in your cell line via Western Blot or qPCR. - Measure a direct downstream effect of ACAT inhibition, such as the ratio of free cholesterol to cholesteryl esters. |
| Cell toxicity observed at high concentrations of this compound. | - Off-target effects: At high concentrations, the inhibitor may interact with other cellular targets. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Accumulation of free cholesterol: Complete inhibition of ACAT can lead to toxic levels of free cholesterol in some cell types. | - Determine the IC50 and use concentrations around this value. Include a positive control with a known ACAT inhibitor. - Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cells (typically <0.5% for DMSO). - Monitor cell viability with assays like MTT or trypan blue exclusion. Consider using a shorter treatment duration. |
Experimental Protocols
Protocol: Determining the Impact of Serum Concentration on this compound IC50
This protocol outlines a cell-based assay to quantify the effect of serum on the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials:
-
Cell line with known ACAT expression (e.g., HepG2, CHO cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Assay for measuring cholesteryl ester levels (e.g., a fluorescent cholesterol esterification assay kit or HPLC)
-
96-well cell culture plates
-
Plate reader
2. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate overnight at 37°C, 5% CO2.
3. Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM).
-
Prepare two sets of dilutions: one in serum-free medium and one in medium containing the desired serum concentration (e.g., 10% FBS).
-
Include a DMSO-only control for each condition.
4. Treatment:
-
Carefully remove the media from the cells.
-
Wash the cells once with PBS.
-
Add the prepared this compound dilutions (in both serum-free and serum-containing media) to the respective wells.
-
Incubate for a predetermined time (e.g., 4-24 hours), sufficient to observe changes in cholesterol esterification.
5. Measurement of ACAT Activity:
-
Following incubation, measure the levels of cholesteryl esters according to the manufacturer's protocol of your chosen assay. This may involve cell lysis and subsequent biochemical or fluorescence-based detection.
6. Data Analysis:
-
Normalize the data, with the signal from the DMSO-treated cells representing 100% activity and a background well with no cells representing 0%.
-
Plot the percentage of ACAT activity against the logarithm of the this compound concentration for both serum-free and serum-containing conditions.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value for each condition.
7. Data Presentation:
| Condition | IC50 of this compound (µM) |
| Serum-Free | [Insert experimentally determined value] |
| 10% FBS | [Insert experimentally determined value] |
Visualizations
Signaling Pathway
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ACAT Inhibitors: Avasimibe vs. Acat-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA: cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport. Inhibition of ACAT has been a therapeutic target for various diseases, including atherosclerosis, by preventing the formation of foam cells in arterial walls. This guide provides a comparative overview of two ACAT inhibitors: avasimibe and Acat-IN-9.
Disclaimer: Publicly available quantitative data on the ACAT inhibitory activity of this compound is not available. The information provided herein is based on data for avasimibe and the limited information available for this compound from chemical suppliers and patent literature. A direct, data-driven comparison of their inhibitory performance is not possible at this time.
Compound Overview
Avasimibe
Avasimibe is a well-characterized ACAT inhibitor that has undergone clinical development. It inhibits both isoforms of the ACAT enzyme, ACAT1 and ACAT2. While its development for atherosclerosis was discontinued, it remains a valuable tool for research in cholesterol metabolism and has been explored for other therapeutic applications.
This compound
This compound is described as an ACAT inhibitor that is extracted from patent EP1236468A1, specifically from example 207.[1] It is also reported to inhibit NF-κB mediated transcription.[1][2][3] However, specific quantitative data regarding its potency and selectivity for ACAT isoforms are not publicly available.
Quantitative Comparison of Inhibitory Activity
Due to the lack of public data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the available inhibitory activity for avasimibe.
| Compound | Target | IC50 | Reference |
| Avasimibe | ACAT1 | 24 µM | [Source] |
| ACAT2 | 9.2 µM | [Source] | |
| ACAT (isoform not specified) | 3.3 µM | [Source] |
Mechanism of Action
Both avasimibe and this compound are classified as ACAT inhibitors, suggesting they interfere with the enzyme's ability to catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.
Signaling Pathway of ACAT Inhibition
The inhibition of ACAT leads to a decrease in the intracellular pool of cholesteryl esters and an increase in free cholesterol. This alteration in cholesterol homeostasis can trigger several downstream cellular events, including the downregulation of cholesterol uptake and the upregulation of cholesterol efflux pathways.
Caption: General signaling pathway of ACAT inhibition by this compound and avasimibe.
Experimental Protocols
Detailed experimental protocols for the determination of ACAT inhibitory activity for this compound are not publicly available. The following is a general protocol for a cell-based ACAT inhibition assay, which could be adapted to compare the two compounds.
Cell-Based ACAT Inhibition Assay
Objective: To determine the in vitro efficacy of test compounds in inhibiting ACAT activity in a cellular context.
Materials:
-
Cell line expressing ACAT1 and/or ACAT2 (e.g., CHO cells, macrophages)
-
Cell culture medium and supplements
-
Test compounds (Avasimibe, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
[14C]Oleate complexed to bovine serum albumin (BSA)
-
Cell lysis buffer
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Cell Plating: Plate cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (and a vehicle control) for a predetermined period.
-
Radiolabeling: Add [14C]Oleate-BSA complex to the medium and incubate for a specific duration to allow for the formation of radiolabeled cholesteryl esters.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Lipid Extraction: Extract the total lipids from the cell lysates.
-
TLC Separation: Spot the lipid extracts onto a TLC plate and develop the plate using a suitable solvent system to separate cholesteryl esters from other lipids.
-
Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the areas corresponding to cholesteryl esters into scintillation vials.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of ACAT inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Caption: Experimental workflow for a cell-based ACAT inhibition assay.
Conclusion
Avasimibe is an ACAT inhibitor with publicly available quantitative data on its inhibitory activity against both ACAT1 and ACAT2. In contrast, while this compound is marketed as an ACAT inhibitor, there is a significant lack of publicly accessible experimental data to substantiate its performance and allow for a direct comparison with avasimibe. Researchers interested in utilizing this compound should consider performing their own in vitro and in vivo studies to characterize its inhibitory profile. The experimental protocol provided in this guide can serve as a starting point for such an evaluation. Further investigation into the patent literature for this compound may provide more detailed, albeit not peer-reviewed, information.
References
A Comparative Analysis of ACAT Inhibitors: The Case of Pactimibe and the Quest for Efficacy
A comparative guide for researchers and drug development professionals on the efficacy of Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors, with a detailed focus on pactimibe. This document synthesizes available experimental data to provide an objective overview of this therapeutic class.
Initial searches for a direct comparison between a compound designated "Acat-IN-9" and pactimibe did not yield any specific information on a molecule named this compound. This suggests that "this compound" may not be a widely recognized or published designation for an ACAT inhibitor. Therefore, this guide will focus on a comprehensive analysis of pactimibe, contextualized within the broader landscape of ACAT inhibitors and their development for the treatment of atherosclerosis.
Introduction to ACAT Inhibition
Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters.[1][2] This process is central to the formation of foam cells, a hallmark of atherosclerotic plaques.[1][3] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, including in macrophages within atherosclerotic lesions, and ACAT2, which is primarily found in the intestine and liver.[2][4] The therapeutic hypothesis has been that inhibiting ACAT, particularly ACAT1 in macrophages, would prevent the accumulation of cholesteryl esters, thereby impeding foam cell formation and slowing the progression of atherosclerosis.[1][3][5]
Pactimibe: A Dual ACAT1/2 Inhibitor
Pactimibe was developed as a potent, orally available inhibitor of both ACAT1 and ACAT2.[6][7] In preclinical studies, pactimibe demonstrated promising effects in various animal models.
Preclinical Efficacy of Pactimibe
In animal models, pactimibe showed the potential to reduce atherosclerosis and lower cholesterol levels. For instance, in Watanabe heritable hyperlipidemic (WHHL) rabbits, pactimibe treatment led to a reduction in cholesteryl ester content in aortic lesions and an increase in plaque stability, characterized by increased smooth muscle cell and collagen content.[8] In atherogenic diet-fed hamsters, pactimibe significantly decreased serum total cholesterol and aortic fatty streak area.[7]
Clinical Trials and the Discontinuation of Pactimibe
Despite promising preclinical data, the clinical development of pactimibe was halted due to disappointing results in large-scale clinical trials. The fundamental disconnect between the animal model outcomes and human clinical trial results remains a critical area of investigation for drug development in this field.
The ACTIVATE and CAPTIVATE Trials
Two key phase 3 clinical trials, ACTIVATE (ACAT IntraVascular Atherosclerosis Treatment Evaluation) and CAPTIVATE (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects), were designed to evaluate the efficacy of pactimibe in reducing the progression of atherosclerosis in patients with coronary artery disease and familial hypercholesterolemia, respectively.[9][10]
The results of both trials were unfavorable. In the ACTIVATE study, pactimibe did not reduce the progression of coronary atherosclerosis as measured by intravascular ultrasound (IVUS) and, in fact, showed some pro-atherogenic effects.[9][11][12] Similarly, the CAPTIVATE trial found that pactimibe had no beneficial effect on the progression of carotid intima-media thickness (CIMT) and was associated with an increased incidence of major cardiovascular events.[10] These findings led to the discontinuation of all ongoing clinical studies with pactimibe in 2005.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of pactimibe.
Table 1: In Vitro Inhibitory Activity of Pactimibe
| Target | IC50 | Source |
| ACAT1 (human) | 4.9 µM | [6] |
| ACAT2 (human) | 3.0 µM | [6] |
| Cholesteryl Ester Formation (human macrophages) | 6.7 µM | [7] |
Table 2: Key Findings from the CAPTIVATE Clinical Trial
| Outcome | Pactimibe Group | Placebo Group | P-value | Source |
| Change in LDL-C (at 6 months) | +7.3% | +1.4% | 0.001 | |
| Annual Progression of Maximum CIMT | No significant difference | No significant difference | 0.64 | |
| Annual Progression of Mean CIMT | Increased progression | Minor progression | 0.04 | |
| Major Cardiovascular Events | 2.3% | 0.2% | 0.01 |
Experimental Protocols
In Vitro ACAT Inhibition Assay
The inhibitory activity of pactimibe on ACAT1 and ACAT2 was determined using microsomes from Chinese hamster ovary (CHO) cells overexpressing the respective human enzymes. The assay measures the incorporation of [14C]oleoyl-CoA into cholesteryl esters.
Protocol:
-
Prepare microsomes from CHO cells expressing human ACAT1 or ACAT2.
-
Incubate the microsomes with a reaction mixture containing bovine serum albumin, cholesterol, and various concentrations of the test compound (pactimibe).
-
Initiate the reaction by adding [14C]oleoyl-CoA.
-
After a defined incubation period, stop the reaction and extract the lipids.
-
Separate the cholesteryl esters by thin-layer chromatography.
-
Quantify the amount of radiolabeled cholesteryl ester formed to determine the IC50 value.
Carotid Intima-Media Thickness (CIMT) Measurement (CAPTIVATE Trial)
CIMT was assessed using B-mode ultrasonography of the common carotid arteries.
Protocol:
-
Patients were positioned supine with the head turned slightly away from the side being scanned.
-
A high-resolution ultrasound transducer was used to obtain longitudinal images of the distal common carotid artery.
-
Images were recorded at baseline and at specified follow-up intervals.
-
The CIMT was measured as the distance between the lumen-intima and media-adventitia interfaces.
-
Measurements were made at multiple points along a defined segment of the artery to determine the mean and maximum CIMT.
Signaling Pathways and Experimental Workflows
ACAT Signaling Pathway in Macrophages
The following diagram illustrates the central role of ACAT in macrophage cholesterol metabolism and foam cell formation.
Caption: ACAT1 pathway in macrophages.
CAPTIVATE Clinical Trial Workflow
This diagram outlines the workflow of the CAPTIVATE clinical trial.
Caption: CAPTIVATE trial workflow.
Discussion and Future Perspectives
The failure of pactimibe and other ACAT inhibitors in clinical trials has led to a re-evaluation of this therapeutic strategy. Several factors may have contributed to these unfavorable outcomes. The non-selective inhibition of both ACAT1 and ACAT2 by pactimibe could have had unintended consequences. While ACAT1 inhibition in macrophages was the primary target, the role of ACAT2 in intestinal and hepatic cholesterol metabolism is also significant.[2]
Furthermore, complete inhibition of ACAT1 in macrophages might be detrimental. Studies in ACAT1-deficient mice have shown that a complete lack of this enzyme can lead to the accumulation of toxic free cholesterol in macrophages, promoting cell death and potentially exacerbating inflammation within the plaque.[5] This suggests that a partial or selective inhibition of ACAT isoforms might be a more viable approach.
The experience with pactimibe underscores the complexity of translating preclinical findings in animal models to successful clinical outcomes in cardiovascular disease. Future research in this area may focus on developing more selective ACAT inhibitors or exploring combination therapies that target multiple pathways involved in atherosclerosis. A deeper understanding of the distinct roles of ACAT1 and ACAT2 in human physiology is crucial for the rational design of next-generation therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ACAT: A Fast and Powerful p Value Combination Method for Rare-Variant Analysis in Sequencing Studies [pubmed.ncbi.nlm.nih.gov]
- 3. Increased atherosclerosis in LDL receptor–null mice lacking ACAT1 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT-1 gene polymorphism is associated with increased susceptibility to coronary artery disease in Chinese Han population: a case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACAT: A Fast and Powerful p Value Combination Method for Rare-Variant Analysis in Sequencing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective ACAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on the specific compound "Acat-IN-9" was not publicly available at the time of this publication. Therefore, this guide provides a comparative analysis of well-characterized selective and non-selective inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT) to serve as a valuable resource for researchers in this field.
Introduction
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1] This process is central to cellular cholesterol homeostasis. In mammals, two isoforms of ACAT exist, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages and steroidogenic tissues, while ACAT2 is predominantly found in the intestines and liver, where it plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.[2][3]
The differential functions of ACAT1 and ACAT2 have made them attractive therapeutic targets for various diseases. Inhibition of ACAT1 is being explored for the treatment of cancer and Alzheimer's disease, while selective inhibition of ACAT2 is a promising strategy for managing hypercholesterolemia and atherosclerosis.[4][5] This guide provides a comparative overview of several selective and non-selective ACAT inhibitors, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Comparison of ACAT Inhibitors
The following table summarizes the inhibitory potency and selectivity of several well-characterized ACAT inhibitors. This data is essential for researchers to select the appropriate tool compound for their specific experimental needs.
| Inhibitor | Target Isoform(s) | IC50 (ACAT1) | IC50 (ACAT2) | Ki | Selectivity | Reference(s) |
| K-604 | ACAT1 | 0.45 µM | 102.85 µM | 0.378 µM (for oleoyl-CoA) | ~229-fold for ACAT1 | [6][7] |
| Pyripyropene A | ACAT2 | >70 µM | 0.07 µM | - | >1000-fold for ACAT2 | [8][9] |
| F12511 | ACAT1 > ACAT2 | 0.039 µM | 0.11 µM | 0.039 µM (ACAT1) | ~2.8-fold for ACAT1 | [10][11] |
| Avasimibe (CI-1011) | Non-selective | 24 µM | 9.2 µM | - | ~2.6-fold for ACAT2 | [12][13] |
| Pactimibe (CS-505) | Non-selective | 4.9 µM | 3.0 µM | 5.6 µM (noncompetitive with oleoyl-CoA) | ~1.6-fold for ACAT2 | [1] |
| CI-976 | ACAT | 0.073 µM (overall ACAT) | - | - | Selective ACAT inhibitor | [14] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of ACAT inhibitors. Below are representative protocols for cell-based and in vitro ACAT activity assays.
Cell-Based ACAT Activity Assay using [³H]-Oleate Incorporation
This protocol measures the intracellular esterification of cholesterol by quantifying the incorporation of radiolabeled oleic acid into cholesteryl esters in whole cells.
Materials:
-
Cell line of interest (e.g., human monocyte-derived macrophages, CHO cells stably expressing human ACAT1 or ACAT2)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., K-604) and vehicle control (e.g., DMSO)
-
[³H]-oleic acid complexed to fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
0.2 M NaOH
-
3 M HCl and 1 M KH₂PO₄
-
Chloroform:Methanol (2:1, v/v)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
TLC developing solvent: petroleum ether:ethyl ether:acetic acid (90:10:1, v/v/v)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Seed cells in 12-well or 6-well plates and culture until they reach 80-90% confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for 2 hours at 37°C.
-
Following treatment, add [³H]-oleate/BSA complex to the medium and incubate for 1-3 hours at 37°C to allow for cellular uptake and incorporation into cholesteryl esters.
-
Wash the cells with ice-cold PBS to stop the reaction.
-
Lyse the cells by adding an appropriate volume of cold 0.2 M NaOH and incubating on an orbital shaker for 40 minutes.
-
Transfer the cell lysates to glass tubes and neutralize with 3 M HCl and 1 M KH₂PO₄.
-
Perform lipid extraction by adding chloroform:methanol (2:1) and water. Vortex the mixture and centrifuge at 500 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the dried lipid extract in a small volume of ethyl acetate and spot it onto a TLC plate.
-
Develop the TLC plate in the specified solvent system to separate the different lipid species.
-
Identify the cholesteryl ester band (a standard can be run in parallel) and scrape the corresponding silica gel into a scintillation vial.
-
Add scintillation fluid to the vial and quantify the radioactivity using a scintillation counter.
-
Express the ACAT activity as the percentage of [³H]-oleate incorporated into cholesteryl esters relative to the total cellular uptake of the radiolabel.
In Vitro Microsomal ACAT Activity Assay
This assay measures the enzymatic activity of ACAT in isolated microsomes, providing a more direct assessment of inhibitor potency.
Materials:
-
Microsomes isolated from cells or tissues expressing the ACAT isoform of interest.
-
Assay buffer (e.g., 20 mM HEPES, pH 6.8, 2 M KCl)
-
Bovine Serum Albumin (BSA)
-
Free cholesterol in a carrier solution (e.g., 45% (w/v) β-cyclodextrin)
-
[¹⁴C]-Oleoyl-CoA
-
Test inhibitor and vehicle control
-
Chloroform:Methanol (2:1, v/v)
-
TLC plates and developing solvent as described above
-
Scintillation counter
Procedure:
-
In a reaction tube, combine a 50 µg aliquot of microsomal protein, 1 mg of BSA, and 50 nmol of free cholesterol.
-
Add the test inhibitor at various concentrations or the vehicle control.
-
Pre-incubate the mixture for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [¹⁴C]-Oleoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding chloroform:methanol (2:1).
-
Proceed with lipid extraction, TLC separation, and scintillation counting as described in the cell-based assay protocol to quantify the amount of [¹⁴C]-labeled cholesteryl ester formed.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways involving ACAT1 and the general mechanism of ACAT2 in lipoprotein metabolism.
Caption: ACAT1-mediated signaling in cancer progression.[15]
Caption: Role of ACAT2 in atherosclerosis development.[2][16][17]
Experimental Workflow
The following diagram outlines a general workflow for the initial screening and characterization of novel ACAT inhibitors.
Caption: General workflow for ACAT inhibitor discovery.
Conclusion
The development of selective ACAT inhibitors holds significant promise for the treatment of a range of diseases, from cardiovascular disorders to cancer. The choice of an appropriate inhibitor is paramount for targeted research and therapeutic development. This guide provides a foundational comparison of several key ACAT inhibitors, offering quantitative data and standardized protocols to aid researchers in their endeavors. As the field continues to evolve, further studies will undoubtedly uncover more potent and selective inhibitors, paving the way for novel therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]
- 4. Frontiers | Targeting ACAT1 in cancer: from threat to treatment [frontiersin.org]
- 5. ACAT2 is a target for treatment of coronary heart disease associated with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selectivity of pyripyropene derivatives in inhibition toward acyl-CoA:cholesterol acyltransferase 2 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. CI 976 | Acyl-CoA:Cholesterol Acyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 15. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway [jcancer.org]
- 16. ACAT2, a new target for atherosclerosis - Xagena [xagena.it]
- 17. Deficiency of acyl CoA:cholesterol acyltransferase 2 prevents atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Acat-IN-9's Effect: A Comparative Guide with ACAT1/ACAT2 siRNA
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specific effects of the hypothetical ACAT inhibitor, Acat-IN-9, by comparing its performance with targeted gene silencing using ACAT1 and ACAT2 siRNA. This approach is crucial for confirming on-target activity and ruling out potential off-target effects.
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] There are two isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[1][4][5][6] ACAT1 is ubiquitously expressed and plays a role in intracellular cholesterol homeostasis, particularly in macrophages.[6][7] In contrast, ACAT2 is primarily found in the liver and intestines, where it is involved in the assembly and secretion of lipoproteins.[1][5][6][7] This makes selective inhibition of ACAT isoforms a promising strategy for managing conditions like atherosclerosis and hypercholesterolemia.[1][8][9]
The ACAT Signaling Pathway
The primary function of ACAT1 and ACAT2 is the esterification of cholesterol. This process is central to preventing the buildup of excess free cholesterol, which can be toxic to cells. Small molecule inhibitors, such as the hypothetical this compound, are designed to block this enzymatic activity.
Caption: ACAT1 and ACAT2 catalyze the formation of cholesteryl esters from free cholesterol and Acyl-CoA. This compound is a pharmacological inhibitor, while siRNAs prevent the expression of the enzymes.
Experimental Rationale and Workflow
To validate that the biological effects of this compound are a direct result of inhibiting ACAT enzymes, a comparison with the effects of specific ACAT1 and ACAT2 knockdown using small interfering RNA (siRNA) is essential. This approach helps to distinguish on-target from off-target effects. If this compound's effects are recapitulated by siRNA-mediated knockdown of ACAT1 and/or ACAT2, it provides strong evidence for its mechanism of action.
The following workflow outlines the key steps in this validation process.
Caption: A typical experimental workflow for validating an ACAT inhibitor using siRNA technology.
Data Presentation: Comparative Analysis
The following tables summarize hypothetical quantitative data from experiments designed to validate the specificity of this compound.
Table 1: Validation of siRNA Knockdown Efficiency
| Treatment Group | % ACAT1 mRNA Expression (vs. Control siRNA) | % ACAT2 mRNA Expression (vs. Control siRNA) | % ACAT1 Protein Level (vs. Control siRNA) | % ACAT2 Protein Level (vs. Control siRNA) |
| Control siRNA | 100% | 100% | 100% | 100% |
| ACAT1 siRNA | 25% | 98% | 30% | 95% |
| ACAT2 siRNA | 97% | 22% | 96% | 28% |
Table 2: Comparative Effects on Cellular Phenotypes
| Treatment Group | % Cholesterol Esterification (vs. Vehicle Control) | % Cell Viability (vs. Vehicle Control) |
| Control siRNA Transfected | ||
| Vehicle | 100% | 100% |
| This compound (e.g., 10 µM) | 40% | 98% |
| ACAT1 siRNA Transfected | ||
| Vehicle | 65% | 99% |
| This compound (e.g., 10 µM) | 62% | 97% |
| ACAT2 siRNA Transfected | ||
| Vehicle | 70% | 100% |
| This compound (e.g., 10 µM) | 42% | 98% |
Interpretation of Results
The data can be interpreted using the following logical framework to determine the specificity of this compound.
Caption: A logic diagram to interpret the experimental outcomes and determine inhibitor specificity.
Experimental Protocols
Cell Culture
-
Cell Lines: Choose cell lines relevant to the research question. For example, Huh7 or HepG2 cells are suitable for studying liver-related ACAT2 activity, while THP-1 derived macrophages are appropriate for investigating ACAT1.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells at 37°C in a humidified incubator with 5% CO2. Ensure cells are healthy and subconfluent before any experiment.[10]
siRNA Transfection
This protocol is a general guideline and should be optimized for the specific cell line.[11]
-
Reagents:
-
ACAT1-specific siRNA
-
ACAT2-specific siRNA
-
Non-targeting (scramble) control siRNA
-
Serum-free medium (e.g., Opti-MEM)
-
Lipofection-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
-
Procedure (for a 6-well plate):
-
One day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.[10]
-
For each well, prepare two tubes:
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow complex formation.[10]
-
Add 0.8 ml of serum-free medium to the siRNA-lipid complex mixture.
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the 1 ml of the final transfection mixture to the cells.
-
Incubate for 5-7 hours at 37°C.[10]
-
Add 1 ml of growth medium containing 2x the normal concentration of serum and antibiotics.
-
Incubate for an additional 24-72 hours before proceeding with this compound treatment or analysis.
-
This compound Treatment
-
Following the 24-72 hour post-transfection incubation, aspirate the medium.
-
Add fresh culture medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 4-24 hours) before harvesting the cells for analysis.
Validation of Knockdown Efficiency
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for ACAT1, ACAT2, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
-
Western Blot:
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for ACAT1, ACAT2, and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Cholesterol Esterification Assay (NBD-Cholesterol Based)
This assay measures the formation of fluorescent cholesteryl esters.[5][12]
-
Procedure:
-
After this compound treatment, add medium containing NBD-cholesterol (e.g., 1 µg/ml) to the cells.
-
Incubate for a defined period (e.g., 4-8 hours) to allow for uptake and esterification.
-
Wash the cells with PBS to remove excess NBD-cholesterol.
-
Lyse the cells and measure the fluorescence of the cell lysate using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Alternatively, lipids can be extracted and separated by thin-layer chromatography (TLC) to specifically quantify the fluorescent cholesteryl ester spot.
-
Cell Viability Assay
It is important to ensure that the observed effects are not due to cytotoxicity.[13]
-
Procedure (e.g., MTT or WST-1 assay):
-
At the end of the experiment, add the viability reagent (e.g., MTT) to each well.
-
Incubate according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Express the results as a percentage of the vehicle-treated control group.
-
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. An ACAT inhibitor suppresses SARS-CoV-2 replication and boosts antiviral T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nine lives of ACAT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Guidelines for transfection of siRNA [qiagen.com]
- 12. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]
- 13. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ACAT1 Inhibition: Validating Efficacy and Specificity with Genetic Knockout Models
An Important Note on "Acat-IN-9": Despite a comprehensive search, no specific scientific literature or experimental data could be found for a compound designated "this compound." Therefore, this guide will focus on F12511, a well-characterized and potent Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) inhibitor, as a representative example to illustrate the principles of validating ACAT inhibitor performance against genetic models. The comparisons and protocols provided are based on established research with F12511 and other common ACAT inhibitors.
This guide provides an objective comparison of the potent ACAT1 inhibitor F12511 with other alternative inhibitors. It includes supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals to validate inhibitor efficacy and specificity, with a focus on confirmation using genetic knockout models.
Introduction to ACAT1 as a Therapeutic Target
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that converts free cholesterol into cholesteryl esters (CEs) for storage in lipid droplets.[1][2] This process is vital for maintaining cellular cholesterol homeostasis and preventing the toxic effects of excess free cholesterol.[2]
There are two isoforms of this enzyme:
-
ACAT1 (SOAT1): Ubiquitously expressed in various tissues, including macrophages, steroidogenic tissues, and the brain. It is the primary isoform responsible for cholesteryl ester accumulation in macrophage foam cells within atherosclerotic plaques.[2][3]
-
ACAT2 (SOAT2): Primarily expressed in the intestine and liver, where it plays a key role in dietary cholesterol absorption and the assembly of lipoproteins.[2][3]
The distinct roles of these isoforms have made ACAT1 a specific target for therapeutic intervention in diseases characterized by abnormal cholesterol metabolism and storage, such as atherosclerosis and Alzheimer's disease.[4] Pharmacological inhibition of ACAT1 is hypothesized to reduce foam cell formation and modulate inflammatory pathways.
The most rigorous method to validate the on-target effects of a pharmacological inhibitor is to compare its performance in wild-type versus genetic knockout models. If the inhibitor produces a biological effect in wild-type cells or animals but has no effect in a model where the target gene (Acat1/Soat1) has been knocked out, it provides strong evidence that the inhibitor's action is specifically mediated through that target.
Comparative Analysis of ACAT Inhibitors
The development of selective ACAT inhibitors is critical to avoid off-target effects. F12511 is a high-affinity inhibitor with a preference for ACAT1 over ACAT2. Its performance can be benchmarked against other widely studied inhibitors.
| Inhibitor | Target(s) | ACAT1 Ki (µM) | ACAT2 Ki (µM) | Selectivity | Key Characteristics & References |
| F12511 | ACAT1 > ACAT2 | 0.039 | 0.110 | ~2.8x for ACAT1 | High-affinity inhibitor that has passed Phase 1 safety tests for anti-atherosclerosis.[2] |
| K604 | ACAT1 specific | 0.45 | 102.9 | ~229x for ACAT1 | High-affinity, highly selective ACAT1 inhibitor. Known to be impermeable to the mouse brain.[2] |
| Avasimibe (CI-1011) | ACAT1 & ACAT2 | 20 | 20 | Non-selective | A weak, non-selective inhibitor.[2] Abandoned for lack of efficacy in reducing serum cholesterol as a statin supplement.[2] |
| CP-113,818 | ACAT1 & ACAT2 | 0.02 | 0.02 | Non-selective | High-affinity, non-selective inhibitor.[2] |
| Pyripyropene A (PPPA) | ACAT2 specific | >10 | 0.021 | >476x for ACAT2 | A fungal-derived, highly selective ACAT2 inhibitor. |
Ki (Inhibition constant) is a measure of inhibitor potency; a lower value indicates higher potency.
Validating F12511 Efficacy with Acat1 Knockout Models
Genetic knockout models are the gold standard for confirming that the observed effects of a drug are due to the inhibition of its intended target. The logic is straightforward: a specific inhibitor should have a pronounced effect in a wild-type (WT) model but a negligible effect in a model where the target enzyme is absent (Acat1-/-).
Logical Workflow for Target Validation
Caption: Logical workflow for validating F12511's on-target effects.
ACAT1 Signaling Pathway and Point of Inhibition
Inhibition of ACAT1 prevents the esterification of free cholesterol. This leads to an increase in the cellular pool of free cholesterol, which can activate the Liver X Receptor (LXR). Activated LXR promotes the expression of the ATP-binding cassette transporter A1 (ABCA1), a key protein responsible for cholesterol efflux from the cell, thereby reducing cellular cholesterol load and mitigating inflammatory responses.
Caption: ACAT1 signaling pathway and the inhibitory action of F12511.
Detailed Experimental Protocols
Protocol 1: Generation of Acat1 Knockout (KO) Cell Line using CRISPR-Cas9
This protocol describes the generation of a stable Acat1 knockout in a murine macrophage cell line (e.g., RAW 264.7) to serve as a validation model.
Materials:
-
RAW 264.7 cells
-
Acat1-targeting sgRNA constructs (or pre-assembled RNP complexes)
-
Cas9 nuclease expression vector (or purified Cas9 protein)
-
Lipofectamine CRISPRMAX or similar transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Anti-ACAT1 antibody for Western blot validation
Procedure:
-
Transfection: Co-transfect RAW 264.7 cells with the Cas9 expression vector and the Acat1-targeting sgRNA construct using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin selection by adding puromycin (concentration to be optimized, typically 1-10 µg/mL) to the culture medium.
-
Single-Cell Cloning: After 7-10 days of selection, dilute the surviving cells to a concentration of ~10 cells/mL and plate 100 µL per well in 96-well plates to isolate single clones.
-
Clone Expansion: Culture the single-cell colonies for 2-3 weeks, expanding them into larger culture vessels.
-
Validation by Western Blot:
-
Lyse cells from each expanded clone and a wild-type control.
-
Perform a Western blot analysis (as described in Protocol 3) using an antibody specific to ACAT1.
-
Select clones that show a complete absence of the ACAT1 protein band for subsequent experiments.
-
Protocol 2: Cholesterol Esterification Assay
This assay measures the activity of ACAT1 by quantifying the conversion of a labeled cholesterol substrate into cholesteryl esters. It is used to confirm the direct inhibitory effect of F12511.
Materials:
-
Wild-type (WT) and Acat1 KO macrophage cell lysates
-
F12511 and vehicle control (DMSO)
-
[14C]Oleoyl-CoA (radioactive substrate)
-
Bovine serum albumin (BSA)
-
Lipid extraction solvents (e.g., hexane/isopropanol 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation counter
Procedure:
-
Prepare Lysates: Prepare cell homogenates from both WT and Acat1 KO macrophages.
-
Assay Setup: In separate tubes, combine 50-100 µg of cell lysate protein with an assay buffer containing BSA.
-
Inhibitor Treatment: Add F12511 (at various concentrations) or DMSO vehicle to the respective tubes and pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding [14C]Oleoyl-CoA. Incubate for 30-60 minutes at 37°C.
-
Stop Reaction & Extract Lipids: Stop the reaction by adding the hexane/isopropanol solvent mix. Vortex thoroughly and centrifuge to separate the phases.
-
TLC Separation: Spot the lipid-containing upper phase onto a TLC plate. Separate the lipids using a solvent system like hexane/diethyl ether/acetic acid (80:20:1 v/v/v).
-
Quantification: Visualize the cholesteryl ester and free fatty acid spots (e.g., with iodine vapor). Scrape the spots corresponding to cholesteryl esters into scintillation vials and quantify the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition by F12511 in WT lysates compared to the vehicle control. Confirm that Acat1 KO lysates show minimal to no cholesteryl ester formation, validating the assay's specificity.
Protocol 3: Western Blot for ABCA1 Upregulation
This protocol is used to verify the downstream effects of ACAT1 inhibition on the LXR-ABCA1 pathway.
Materials:
-
WT and Acat1 KO macrophages
-
F12511 and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-ABCA1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture WT and Acat1 KO macrophages. Treat WT cells with F12511 (e.g., 1 µM) or DMSO for 24-48 hours. Leave Acat1 KO cells untreated as a genetic control.
-
Protein Extraction: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-ABCA1 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading. Quantify the band intensities to determine the relative increase in ABCA1 expression following F12511 treatment in WT cells. Compare this to the basal ABCA1 levels in Acat1 KO cells.
References
- 1. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 2. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ACAT Inhibitors: A Comparative Guide
Acat-IN-9: Data Unavailability and a Comparative Look at Alternative ACAT Inhibitors
Initial searches for specific experimental data on this compound, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) that reportedly also suppresses NF-κB mediated transcription, have yielded limited publicly available information. The primary reference, patent EP1236468A1, which is cited in supplier datasheets, could not be retrieved through extensive searches. Consequently, quantitative data regarding its potency (IC50 values), selectivity for ACAT isoforms (ACAT1 vs. ACAT2), and specific experimental conditions for its characterization are not accessible at this time.
Therefore, this guide provides a comparative analysis of well-characterized ACAT inhibitors—Avasimibe, Pactimibe, and K-604—for which robust experimental data is available in the scientific literature. This comparison is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cholesterol metabolism and related therapeutic areas.
Mechanism of Action of ACAT Inhibitors
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters.[1] These esters are then stored in lipid droplets or assembled into lipoproteins for transport. There are two isoforms of ACAT:
-
ACAT1: Ubiquitously expressed, with high levels in macrophages, adrenal glands, and sebaceous glands. It is primarily involved in foam cell formation in atherosclerotic plaques.
-
ACAT2: Predominantly found in the liver and intestine, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[1]
By inhibiting ACAT, these compounds prevent the esterification of cholesterol, leading to an increase in intracellular free cholesterol. This triggers several downstream effects, including the downregulation of cholesterol biosynthesis and the upregulation of cholesterol efflux pathways, ultimately aiming to reduce cellular cholesterol accumulation.
Comparative Analysis of ACAT Inhibitors
The following tables summarize the available quantitative data for Avasimibe, Pactimibe, and K-604, focusing on their inhibitory potency against ACAT1 and ACAT2.
Table 1: Inhibitory Activity (IC50) of Selected ACAT Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity (ACAT1/ACAT2) | Reference |
| Avasimibe | Human ACAT1 | 2,900 | ~1 | [2] |
| Human ACAT2 | 2,900 | [2] | ||
| Pactimibe | Human ACAT1 | 28 | ~1.4 | [2] |
| Human ACAT2 | 39 | [2] | ||
| K-604 | Human ACAT1 | 450 | 229-fold for ACAT1 | [3] |
| Human ACAT2 | 102,850 | [3] |
Table 2: Overview of Investigated ACAT Inhibitors
| Inhibitor | Primary Mechanism | Key Therapeutic Areas Investigated | Selectivity |
| Avasimibe | Non-selective ACAT inhibitor | Atherosclerosis, Hypercholesterolemia | Non-selective |
| Pactimibe | Non-selective ACAT inhibitor | Atherosclerosis, Hypercholesterolemia | Non-selective |
| K-604 | Selective ACAT1 inhibitor | Atherosclerosis, Alzheimer's Disease | ACAT1 selective |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of ACAT inhibitors and their downstream effects, various experimental approaches are employed. The following diagrams illustrate the core signaling pathway and a general workflow for inhibitor screening.
Caption: General signaling pathway of cholesterol metabolism and points of intervention by ACAT inhibitors.
Caption: A typical experimental workflow for the identification and validation of novel ACAT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ACAT inhibitors.
In Vitro ACAT Inhibition Assay (Fluorescence-Based)
This assay measures the enzymatic activity of ACAT by monitoring the production of Coenzyme A (CoA-SH) as a byproduct of the cholesterol esterification reaction.
-
Principle: The assay utilizes a fluorescent probe that reacts with the free thiol group of CoA-SH, resulting in an increase in fluorescence intensity that is proportional to ACAT activity.
-
Materials:
-
Recombinant human ACAT1 and ACAT2 enzymes
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrates: Acetyl-CoA and cholesterol (solubilized with a suitable detergent like Triton X-100)
-
Fluorescent probe for thiol detection (e.g., ThioGlo™)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, the ACAT enzyme (ACAT1 or ACAT2), and the test compound. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (Acetyl-CoA and cholesterol).
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., containing a detergent to denature the enzyme).
-
Add the fluorescent probe to the wells.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths of 380/500 nm for ThioGlo™).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
NF-κB Reporter Gene Assay (Luciferase-Based)
This cell-based assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of test compounds.
-
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the light produced upon addition of its substrate, luciferin.
-
Materials:
-
A suitable cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Inducer of NF-κB activation (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
Test compounds (this compound) dissolved in DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24-48 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Incubate for a specific period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB inducer (e.g., TNF-α) and incubate for an additional period (e.g., 6-8 hours).
-
Lyse the cells and transfer the cell lysate to a white 96-well plate.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence of both firefly (NF-κB reporter) and Renilla (control) luciferase using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
-
Conclusion
While specific experimental data for this compound remains elusive in the public domain, the comparative analysis of well-established ACAT inhibitors such as Avasimibe, Pactimibe, and K-604 provides a valuable framework for understanding the therapeutic potential and challenges associated with targeting the ACAT enzymes. The provided experimental protocols offer a foundation for researchers to independently validate the mechanism of action of new chemical entities like this compound and to compare their performance against existing alternatives in a standardized manner. Further research and data publication are necessary to fully elucidate the pharmacological profile of this compound and its potential as a dual inhibitor of ACAT and NF-κB.
References
Comparative Selectivity Profiling of ACAT Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the isoform selectivity of known Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. Due to the absence of publicly available data for a compound specifically designated "Acat-IN-9," this guide serves as a template, incorporating data from established inhibitors to illustrate the desired comparative framework. Researchers can utilize this structure to profile and position their own compounds, such as this compound, within the existing landscape of ACAT inhibitor selectivity.
Introduction to ACAT Isoform Selectivity
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport.[1][2] Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distribution and physiological roles.[1][2][3]
-
ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and steroidogenic cells.[4][5] Its primary role is in intracellular cholesterol homeostasis.[2]
-
ACAT2 is predominantly found in the intestines and liver and is primarily involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[1][2][4]
This differential expression and function underscore the importance of developing isoform-selective ACAT inhibitors. Non-selective inhibition can lead to undesirable side effects, while isoform-specific inhibitors may offer a more targeted therapeutic approach for conditions like atherosclerosis and hypercholesterolemia.[6][7] For instance, selective inhibition of ACAT2 is considered a promising strategy for lowering plasma cholesterol levels.[8][9]
Comparative Inhibitor Selectivity Profile
The following table summarizes the in vitro inhibitory activity (IC50 values) of several known ACAT inhibitors against ACAT1 and ACAT2. A placeholder for "this compound" is included to demonstrate how a novel compound would be integrated into this comparative analysis. The selectivity index is calculated as the ratio of IC50 (ACAT1) / IC50 (ACAT2), where a value greater than 1 indicates selectivity for ACAT2, and a value less than 1 indicates selectivity for ACAT1.
| Inhibitor | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Selectivity Index (ACAT1/ACAT2) | Predominant Selectivity |
| This compound | Data not available | Data not available | Data not available | To be determined |
| Pyripyropene A | 179[10] | 25[10] | 7.16 | ACAT2 |
| Nevanimibe | 0.23[10] | 0.71[10] | 0.32 | ACAT1 |
| F12511 | 0.039[4] | 0.110[4] | 0.35 | ACAT1 |
Experimental Protocols
The determination of ACAT inhibitor selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments commonly employed in the field.
Cell-Based Fluorescence Assay for ACAT Activity
This assay utilizes a fluorescent cholesterol analog, NBD-cholesterol, to measure the activity of ACAT in a cellular context.
Materials:
-
AC29 cells (a cell line lacking endogenous ACAT activity)[8]
-
AC29 cells stably transfected with either human ACAT1 or ACAT2[8]
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)
-
Test inhibitors (e.g., this compound)
-
Cell culture medium and supplements
-
Fluorescence microscope or plate reader
Procedure:
-
Seed ACAT1- and ACAT2-expressing AC29 cells in appropriate culture plates.
-
Incubate the cells with varying concentrations of the test inhibitor for a predetermined period.
-
Add NBD-cholesterol to the medium and incubate. As ACAT esterifies the NBD-cholesterol, it is incorporated into cytoplasmic lipid droplets, leading to a significant increase in fluorescence intensity.[8]
-
Wash the cells to remove excess NBD-cholesterol.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
The IC50 value is determined by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Microsomal ACAT Assay
This cell-free assay measures the enzymatic activity of ACAT in microsomal fractions isolated from cells overexpressing either ACAT1 or ACAT2.
Materials:
-
Microsomes from cells expressing human ACAT1 or ACAT2
-
[1-14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Cholesterol
-
Test inhibitors
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the microsomal preparation, cholesterol substrate, and BSA.
-
Add the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding [1-14C]Oleoyl-CoA.
-
Incubate the reaction at 37°C.
-
Stop the reaction by adding a suitable solvent mixture (e.g., isopropanol/heptane).
-
Extract the formed cholesteryl esters.
-
Quantify the amount of radiolabeled cholesteryl ester using a scintillation counter.
-
Calculate the IC50 values by analyzing the dose-dependent inhibition of ACAT activity.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of ACAT inhibition, the following diagrams are provided.
Caption: Workflow for cell-based ACAT inhibitor selectivity assay.
Caption: ACAT signaling pathway and points of inhibition.
References
- 1. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular structures of human ACAT2 disclose mechanism for selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ACAT Inhibitors: A Comparative Guide to Potency and Selectivity
For researchers and professionals in drug development, understanding the potency and selectivity of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors is paramount for advancing therapeutic strategies against hypercholesterolemia and atherosclerosis. This guide provides a comparative analysis of several documented ACAT inhibitors, offering insights into their performance based on available experimental data. While specific data for a compound designated "Acat-IN-9" is not publicly available, this guide serves as a valuable resource for benchmarking known inhibitors in the field.
The Role of ACAT in Cholesterol Metabolism
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters.[1][2][3][4] This process is central to cellular cholesterol homeostasis. In mammals, two isoforms of ACAT exist, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[4][5][6]
-
ACAT1 is ubiquitously expressed and is the primary isoform in macrophages and steroidogenic tissues.[4] Its role in macrophage foam cell formation makes it a target for atherosclerosis research.[2]
-
ACAT2 is predominantly found in the intestines and liver, where it plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.[1][4]
Selective inhibition of ACAT2 is considered a promising therapeutic approach for reducing plasma lipid levels and preventing the progression of atherosclerosis.[1][3][7] Conversely, non-selective or ACAT1-selective inhibition has been associated with potential adverse effects.[3]
Comparative Potency and Selectivity of ACAT Inhibitors
The following table summarizes the inhibitory potency (IC50 values) and selectivity of several known ACAT inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target(s) | IC50 (ACAT1) | IC50 (ACAT2) | Selectivity | Reference(s) |
| Avasimibe | ACAT1/ACAT2 | 0.23 μM | 0.71 μM | Non-selective | [8] |
| Pactimibe | ACAT1 selective | - | - | ACAT1 selective | [1][3] |
| Pyripyropene A (PPPA) | ACAT2 selective | 179 μM | 25 μM | ACAT2 selective | [5][8] |
| K-604 | ACAT1 selective | 0.45 μM | - | 229-fold for ACAT1 over ACAT2 | [5][9] |
| F-1394 | ACAT | 6.4 nM (rat liver microsomes) | - | Potent ACAT inhibitor | [10] |
| Nevanimibe | ACAT1/ACAT2 | 0.23 μM | 0.71 μM | Non-selective | [8] |
| STL528213 | ACAT2 selective | - | - | 13-fold for ACAT2 over ACAT1 | [1][3] |
Note: IC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental methodologies. Below are outlines of common assays used in the characterization of ACAT inhibitors.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of ACAT1 and ACAT2.
Objective: To determine the concentration of an inhibitor that reduces ACAT enzyme activity by 50% (IC50).
Materials:
-
Recombinant human ACAT1 and ACAT2 enzymes
-
Microsomes from cells expressing ACAT1 or ACAT2
-
[14C]-Oleoyl-CoA (substrate)
-
Cholesterol (substrate)
-
Test inhibitor compounds
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the ACAT enzyme source (recombinant enzyme or microsomes), cholesterol, and a buffer.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [14C]-Oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a solvent mixture (e.g., isopropanol/heptane).
-
Extract the formed cholesteryl [14C]-oleate.
-
Quantify the amount of radiolabeled cholesteryl ester using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Cholesterol Esterification Assay
This assay assesses the ability of an inhibitor to block cholesterol esterification within a cellular context.
Objective: To measure the inhibition of cholesterol ester formation in intact cells.
Materials:
-
Cell line expressing ACAT1 and/or ACAT2 (e.g., HepG2, J774 macrophages)
-
[3H]-Oleic acid or [3H]-cholesterol
-
Test inhibitor compounds
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or scintillation counter
Procedure:
-
Culture cells to a suitable confluency in multi-well plates.
-
Pre-incubate the cells with various concentrations of the test inhibitor.
-
Add [3H]-Oleic acid or [3H]-cholesterol to the culture medium.
-
Incubate for a period to allow for cellular uptake and esterification.
-
Wash the cells and extract the total lipids.
-
Separate the lipid species (free cholesterol, cholesteryl esters, triglycerides) using TLC.
-
Quantify the amount of radiolabeled cholesteryl esters using a phosphorimager or by scraping the corresponding TLC spots and performing scintillation counting.
-
Calculate the percentage of inhibition of cholesterol esterification relative to a vehicle-treated control.
Visualizing Pathways and Workflows
Diagrams are essential tools for illustrating complex biological processes and experimental designs.
Caption: Cholesterol Esterification Pathway and ACAT Inhibition.
Caption: Experimental Workflow for ACAT Inhibitor Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory effects and enzyme selectivity of F-1394, a pantotheic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of ACAT Inhibitors in Diverse Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors across various cell types. Due to the limited specific information on a compound designated "Acat-IN-9," this document focuses on the well-characterized, non-selective ACAT inhibitor, Avasimibe, as a representative example to illustrate the comparative effects and experimental methodologies. The data presented is a synthesis from multiple studies on ACAT inhibitors.
Introduction to ACAT Inhibition
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Two isoforms exist, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isoform in most cell types, including macrophages, and steroidogenic tissues.[1][2] ACAT2 is predominantly found in the liver and intestines, where it plays a key role in the assembly and secretion of lipoproteins.[3][4] Inhibition of ACAT can therefore have profound effects on cellular cholesterol homeostasis, impacting processes from foam cell formation in atherosclerosis to cancer cell proliferation.
Data Presentation: Comparative Efficacy of ACAT Inhibition
The following tables summarize the quantitative effects of ACAT inhibition in different cell types, using Avasimibe as the model inhibitor.
Table 1: Effect of Avasimibe on Cholesterol Esterification
| Cell Type | Cancer Cell Line | Neuronal Cell Line | Immune Cell Line |
| Cell Line Example | MIA PaCa-2 (Pancreatic) | SH-SY5Y (Neuroblastoma) | THP-1 (Monocyte) |
| Avasimibe Concentration | 10 µM | 5 µM | 10 µM |
| Inhibition of Cholesterol Esterification (%) | ~60-70% | ~50-60% | ~70-80% |
| Reference | [3] | [1] | [5] |
Table 2: Impact of Avasimibe on Cell Viability
| Cell Type | Cancer Cell Line | Neuronal Cell Line | Immune Cell Line |
| Cell Line Example | MIA PaCa-2 (Pancreatic) | SH-SY5Y (Neuroblastoma) | THP-1 (Macrophage) |
| Avasimibe Concentration | 10 µM | 10 µM | 20 µM |
| Reduction in Cell Viability (%) | ~40-50% | ~20-30% | ~15-25% |
| Observations | Induction of apoptosis and ER stress.[3] | Protection against Aβ-induced neurotoxicity.[1] | Boosts antiviral T cell activity.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cholesterol Esterification Assay
This assay measures the activity of ACAT by quantifying the incorporation of a labeled fatty acid into cholesteryl esters.
Materials:
-
Cell culture medium
-
Avasimibe (or other ACAT inhibitor)
-
[¹⁴C]Oleoyl-CoA or a fluorescent cholesterol analog like NBD-cholesterol[6]
-
Cell lysis buffer (e.g., RIPA buffer)
-
Thin-layer chromatography (TLC) plates
-
Hexane/diethyl ether/acetic acid (80:20:1, v/v/v) as the mobile phase
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of the ACAT inhibitor for 1-2 hours.
-
Add the labeled substrate ([¹⁴C]Oleoyl-CoA or NBD-cholesterol) to the medium and incubate for a specified period (e.g., 2-4 hours).
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the lipids using a suitable solvent system (e.g., hexane/isopropanol).
-
Separate the cholesteryl esters from other lipids using TLC.
-
Quantify the amount of labeled cholesteryl ester using a scintillation counter or fluorescence reader.
-
Normalize the results to the total protein concentration of the cell lysate.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cell culture medium
-
Avasimibe (or other ACAT inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density.
-
Treat the cells with different concentrations of the ACAT inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for ACAT1 Expression
This technique is used to detect and quantify the amount of ACAT1 protein in cell lysates.
Materials:
-
Cell lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ACAT1
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ACAT1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
ACAT1 Signaling Pathway
Caption: ACAT1 catalyzes the esterification of free cholesterol, a process inhibited by ACAT inhibitors.
Experimental Workflow for Evaluating ACAT Inhibitors
Caption: A general workflow for the comparative study of ACAT inhibitors in different cell lines.
References
- 1. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abrogating cholesterol esterification suppresses growth and metastasis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 5. An ACAT inhibitor suppresses SARS-CoV-2 replication and boosts antiviral T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Acat-IN-9: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Acat-IN-9, a chemical compound utilized in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound Hazard Profile
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper handling and disposal are imperative to mitigate these risks.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment should be worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1]
Work should be conducted in a well-ventilated area, preferably within a fume hood.[1]
Quantitative Data Summary
The following table summarizes the key identification and hazard information for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 199984-40-2 | [1] |
| Molecular Formula | C33H51N3O5S | [1] |
| Molecular Weight | 601.84 | [1] |
| GHS Hazard Class | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol
This compound and its containers must be disposed of as hazardous waste through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.
Methodology for Preparing this compound Waste for Disposal:
-
Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, separately from other waste streams.
-
Store in a designated, properly labeled hazardous waste container.
-
-
Container Requirements:
-
Use a chemically compatible and leak-proof container.
-
The container must be kept closed except when adding waste.
-
Label the container clearly with "Hazardous Waste" and the specific contents, including "this compound."
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.[2]
-
Ensure the storage area is secure and away from drains, water courses, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
The total amount of hazardous waste should not exceed institutional limits (e.g., 55 gallons).[3]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4][5] Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but given the high aquatic toxicity of this compound, it is best practice to collect all rinsates as hazardous waste.
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste.[3]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Spill Management
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.[1]
-
Contain the spill and prevent it from entering drains or water courses.[1]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area.
-
Dispose of all cleanup materials as hazardous waste.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
